6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAHOTYMCVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538876 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93684-07-2 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Note: This document provides a detailed theoretical and practical guide to 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine. It is critical to note that while the core pyridopyrimidine scaffold is of significant interest in medicinal chemistry, publicly available experimental data for this specific diamine derivative is exceptionally scarce. Search algorithms and databases frequently misidentify this compound as the simpler, more common analog, 6-Chloropyrimidine-2,4-diamine.
Therefore, this guide has been constructed through a combination of deductive reasoning based on foundational chemical principles, analysis of the closely related 6-Chloropyrido[3,2-d]pyrimidine-2,4-diol, and extrapolation from the well-documented chemistry of the analogous pyrimidine derivative. All theoretical data and proposed protocols are presented with full transparency and should be treated as starting points for experimental validation.
Core Molecular Profile
This compound belongs to the class of pyridopyrimidines, a family of fused N-heterocyclic compounds. These scaffolds are of high value in drug discovery, often recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. The fusion of a pyridine and a pyrimidine ring creates a rigid, planar system with a unique distribution of hydrogen bond donors and acceptors, making it an attractive core for kinase inhibitors and other therapeutic agents.
Physicochemical & Structural Data
The definitive molecular formula for this compound is C₇H₆ClN₅ . This is derived by starting with the known structure of the related diol, which possesses a C₇ core, and substituting the two hydroxyl groups with amino groups. The calculated molecular properties are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₇H₆ClN₅ | Deduced from structural analysis |
| Molecular Weight | 195.61 g/mol | Calculated from formula |
| IUPAC Name | 6-chloro-pyrido[3,2-d]pyrimidine-2,4-diamine | Standard nomenclature |
| CAS Number | Not assigned / Not found | Database Search |
| Canonical SMILES | C1=C(C=NC2=C1N=C(N=C2N)N)Cl | Structural representation |
| Predicted LogP | ~1.0 - 1.5 | Computational prediction |
| Predicted Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO, DMF | Chemical class analogy |
Structural Visualization
The foundational structure of the target molecule is depicted below. The key features include the fused pyridine and pyrimidine rings, the chloro-substituent at the 6-position which acts as a key synthetic handle, and the two amino groups at the 2- and 4-positions which are critical for biological interactions.
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
A validated, published synthesis for this compound could not be located. However, a logical synthetic pathway can be proposed based on established heterocyclic chemistry principles. The most direct precursor is the corresponding diol, 6-Chloropyrido[3,2-d]pyrimidine-2,4-diol (CAS 897360-38-2), which is commercially available.
The conversion of the 2,4-diol to the 2,4-dichloro intermediate, followed by nucleophilic substitution with ammonia, is a standard and field-proven strategy for producing aminated pyrimidines.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound from its diol precursor.
Experimental Protocol: A Self-Validating System
The following protocol is a theoretical blueprint. Causality: The use of phosphorus oxychloride (POCl₃) is a classic and highly effective method for converting hydroxyl groups on pyrimidine and pyridine rings into chlorides. The subsequent nucleophilic aromatic substitution (SₙAr) with ammonia is driven by the electron-withdrawing nature of the fused ring system, which activates the 2- and 4-positions for attack. The reaction must be carefully monitored to ensure substitution occurs at both positions.
Step 1: Synthesis of 2,4,6-Trichloropyrido[3,2-d]pyrimidine
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-Chloropyrido[3,2-d]pyrimidine-2,4-diol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done in a well-ventilated fume hood.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Setup: Dissolve the purified 2,4,6-trichloro intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) in a high-pressure reaction vessel.
-
Reagent Addition: Add a solution of ammonia in alcohol (e.g., 7N NH₃ in methanol) or concentrated aqueous ammonium hydroxide (10-20 eq).
-
Reaction: Seal the vessel and heat to 80-120 °C. The reaction progress should be monitored by LC-MS. The higher temperature is necessary to drive the substitution of the less reactive chloro groups.
-
Workup: After cooling, vent the vessel. Concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting solid can be triturated with water or a non-polar solvent to remove salts. Further purification can be achieved by recrystallization or column chromatography to yield the final product.
Trustworthiness through In-Process Controls: Each step requires validation. In Step 1, LC-MS analysis of the crude product should confirm the formation of the trichloro-intermediate (M+H peak). In Step 2, LC-MS should be used to track the disappearance of the trichloro- starting material and the appearance of mono-amino and the desired di-amino products, allowing for optimization of reaction time and temperature.
Potential Applications in Drug Discovery
While direct biological data for this compound is not available, the broader pyridopyrimidine class is rich with bioactive compounds, particularly as kinase inhibitors.[1]
-
Kinase Inhibition: The 2,4-diaminopyrimidine motif is a well-established "hinge-binding" element that mimics the adenine portion of ATP. It can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for achieving potent and selective inhibition. Many approved and investigational cancer drugs, such as Palbociclib, feature similar heterocyclic cores.[1]
-
Scaffold for Library Synthesis: The chlorine atom at the 6-position is a versatile handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
Logical Pathway for Drug Discovery Application
Caption: Workflow for utilizing the target compound as a starting scaffold in drug discovery.
Safety & Handling
No specific safety data exists for this compound. However, based on the data for 6-Chloropyrimidine-2,4-diamine , the following hazards should be assumed until proven otherwise.[2]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handle only in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
This compound represents a molecule of high potential but low current data availability. Its structure contains all the necessary features of a promising scaffold for medicinal chemistry, particularly in the development of kinase inhibitors. The molecular weight is calculated to be 195.61 g/mol . This guide provides a robust, scientifically-grounded starting point for its synthesis and future investigation. All researchers are strongly encouraged to perform careful experimental validation of the proposed protocols and properties herein.
References
-
PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]
-
El-Sayed, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3379. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
In the landscape of medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific derivative, 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine, represents a molecule of significant interest due to its potential for targeted drug design. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a critical knowledge gap: the definitive crystal structure of this compound has not yet been publicly reported.
This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a thorough understanding of the pyrido[3,2-d]pyrimidine class of compounds, their synthesis, and their profound biological relevance. Secondly, it will leverage data from structurally related molecules to build a predictive model of the likely crystallographic features of this compound. Finally, this document will serve as a practical whitepaper, outlining the necessary experimental protocols for a research team to pursue the synthesis, crystallization, and ultimate elucidation of this elusive crystal structure.
The Pyrido[3,2-d]pyrimidine Core: A Hub of Biological Activity
The fusion of pyridine and pyrimidine rings creates a family of heterocyclic compounds with diverse biological activities.[1][2] Depending on the arrangement of nitrogen atoms, four distinct pyridopyrimidine skeletons are possible, each offering a unique three-dimensional presentation of functional groups for molecular interactions.[2]
The pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine isomers, in particular, are cornerstones in the development of targeted therapies.[1][2] These scaffolds are frequently found in molecules designed to inhibit key enzymes involved in cellular signaling pathways, such as:
-
Kinases: Many pyridopyrimidine derivatives function as competitive inhibitors at the ATP-binding site of various protein kinases. Their rigid, planar structure allows for specific interactions within the kinase hinge region. Notable examples of drugs and clinical candidates with a pyridopyrimidine core include Palbociclib (a CDK4/6 inhibitor for breast cancer) and Seletalisib (a PI3Kδ inhibitor for inflammatory diseases).[1][2]
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids. The 2,4-diaminopyrimidine substructure is a classic pharmacophore for DHFR inhibitors, making the target molecule of this guide a compound of interest for antimicrobial and anticancer applications.[1]
The addition of a chlorine atom at the 6-position and amino groups at the 2- and 4-positions on the pyrido[3,2-d]pyrimidine core provides a unique combination of electronic properties and hydrogen bonding capabilities, making its structural elucidation a high-priority objective for structure-based drug design.
Synthesis and Purification: A Proposed Pathway
While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be constructed based on established methodologies for analogous compounds.[1][3][4] A common and effective strategy involves the cyclization of a substituted pyridine precursor.
Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis and crystallization.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of the Pyrido[3,2-d]pyrimidine-2,4-diamine Core:
-
A suitable 2-amino-3-cyanopyridine precursor is reacted with guanidine hydrochloride in a high-boiling point solvent such as 2-ethoxyethanol.
-
The reaction mixture is heated to reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the resulting precipitate is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield the pyrido[3,2-d]pyrimidine-2,4-diamine core.
-
-
Chlorination:
-
The pyrido[3,2-d]pyrimidine-2,4-diamine is suspended in a suitable solvent (e.g., acetonitrile or DMF).
-
A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise at room temperature. The choice of NCS over harsher reagents like POCl₃ is to favor selective chlorination of the electron-rich pyridine ring while preserving the amino groups.
-
The reaction is stirred until completion (monitored by TLC or LC-MS).
-
The crude product is isolated by quenching the reaction, extraction, and solvent evaporation.
-
-
Purification:
-
The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
The Crystal Structure: A Predictive Analysis
In the absence of experimental data for the title compound, we can infer key structural characteristics from related molecules, such as 2,4,6-triaminopyrimidine, for which crystal structures have been determined.[5]
Key Predicted Structural Features:
-
Planarity: The fused pyrido[3,2-d]pyrimidine ring system is expected to be largely planar. This planarity is a key feature for enabling π-π stacking interactions in the crystal lattice.
-
Hydrogen Bonding: The presence of two primary amino groups at positions 2 and 4, along with the nitrogen atoms of the heterocyclic rings, creates a rich network of hydrogen bond donors and acceptors. These interactions are predicted to be the dominant force in the crystal packing.
-
Intermolecular Interactions: A complex three-dimensional supramolecular network is anticipated, governed by N-H···N hydrogen bonds between molecules.[5] The chlorine atom at the 6-position may participate in weaker C-H···Cl or halogen bonding interactions, further stabilizing the crystal lattice.
The interplay of these forces will dictate the final crystal system, space group, and unit cell dimensions.
Data Summary: Comparison with a Related Structure
| Feature | 2,4,6-Triaminopyrimidine Dinitrate[5] | Predicted for this compound |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Common packing groups like P2₁/c, P-1, or Pbca |
| Key Interactions | N-H···O (with nitrate), N-H···N | Strong N-H···N hydrogen bonds, potential π-π stacking, C-H···Cl interactions |
| Molecular Geometry | Almost planar cation | Expected to be highly planar |
Experimental Protocol for Crystal Structure Determination
The following section provides a detailed workflow for obtaining single crystals of this compound and determining its structure via X-ray diffraction.
Crystallization Workflow
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine: An In-depth Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine in Organic Solvents.
This guide provides a detailed exploration of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1] Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its experimental determination. By synthesizing established methodologies with insights into the physicochemical properties of related pyridopyrimidine derivatives, this guide empowers researchers to confidently and accurately assess the solubility of this compound, a critical parameter in drug discovery and development.
Introduction: The Significance of Solubility for Pyridopyrimidine Derivatives
Pyridopyrimidines are a class of fused nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including potential applications as anticancer, antihistaminic, antimicrobial, and antiviral agents.[1] The therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. Poor aqueous and organic solvent solubility can present significant challenges during drug formulation and development, impacting everything from in vitro screening to in vivo absorption. Therefore, a thorough understanding and precise measurement of the solubility of novel compounds like this compound are paramount for advancing their therapeutic potential.
Physicochemical Profile and Predicted Solubility Behavior
While specific experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structural features and the properties of related compounds. The molecule possesses a fused aromatic ring system, two amino groups, and a chloro substituent. The amino groups can act as hydrogen bond donors and acceptors, potentially enhancing solubility in polar protic solvents. Conversely, the chlorinated pyridopyrimidine core contributes to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.
Table 1: Predicted Qualitative Solubility of this compound and Rationale
| Organic Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Likely Soluble | These solvents are effective at solvating polar functional groups and are commonly used in the synthesis and biological testing of heterocyclic compounds, including pyrimidine derivatives.[2][3] |
| Polar Protic | Methanol, Ethanol | Likely Moderately Soluble | The ability of these solvents to engage in hydrogen bonding with the amino groups of the compound suggests moderate solubility. However, the nonpolar core may limit high solubility. |
| Nonpolar | Toluene, Xylene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule, due to the presence of multiple nitrogen atoms and amino groups, suggests limited solubility in nonpolar solvents. Xylene has been noted as a suitable solvent for certain substitution reactions involving pyridopyrimidines.[4] |
| Chlorinated | Dichloromethane (DCM) | Likely Sparingly Soluble | While the chloro-substituent might suggest some affinity, the overall polarity of the molecule may limit its solubility in less polar chlorinated solvents. |
| Ester | Ethyl Acetate | Likely Sparingly to Moderately Soluble | Ethyl acetate is a moderately polar solvent and has been used for the extraction of pyrimidine derivatives from aqueous solutions, indicating some degree of solubility.[2] |
Experimental Determination of Solubility: A Methodical Approach
To address the lack of quantitative data, a systematic experimental approach is necessary. The choice between kinetic and thermodynamic solubility assays depends on the stage of research. Kinetic solubility is often employed in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides a more accurate, equilibrium-based measurement crucial for later-stage development.
Kinetic Solubility Assay
This method provides a rapid assessment of a compound's solubility and is particularly useful for screening large numbers of compounds. The underlying principle involves dissolving the compound in a high-concentration stock solution (typically in DMSO) and then observing its precipitation upon dilution in an aqueous or organic solvent.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Solvent Plate Preparation: In a 96-well plate, dispense the organic solvents to be tested.
-
Compound Addition: Add a small volume of the DMSO stock solution to each well containing the test solvent. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.
-
Incubation: Shake the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).
-
Precipitation Detection: Analyze the samples for precipitation using nephelometry (light scattering) or UV-Vis spectroscopy by comparing the absorbance before and after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Caption: Kinetic Solubility Workflow
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the concentration of a compound in a saturated solution at equilibrium. It is more time and resource-intensive but provides the true solubility value.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Caption: Thermodynamic Solubility Workflow
Factors Influencing Solubility Measurements
Several factors can significantly impact the outcome of solubility experiments. Careful control of these variables is essential for obtaining reproducible and accurate data.
-
Temperature: The solubility of most solid organic compounds increases with temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.
-
pH (for aqueous and protic organic solvents): As a compound with basic amino groups, the solubility of this compound in protic solvents can be pH-dependent. Buffering the solvent system may be necessary for consistent results.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized and highly pure sample of this compound.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested.
Safety, Handling, and Disposal
As a chlorinated heterocyclic compound, this compound and its solutions should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of all waste, including unused compound, solutions, and contaminated materials, in accordance with local, state, and federal regulations for chlorinated organic waste.
Conclusion
References
-
Yuan, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(15), 2749. Available at: [Link]
-
Carpentier, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4991. Available at: [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13083-13098. Available at: [Link]
-
Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 18(4), 1725-0. Available at: [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sravani, K., & Asha Deepti, C. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 18(4). Available at: [Link]
-
Alhambra, C., et al. (2021). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. Molecules, 26(11), 3321. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13083-13098. Available at: [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9434-9479. Available at: [Link]
-
Al-Obaidi, A. H. M. J. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). Available at: [Link]
-
Avdeef, A., & Tsinman, K. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences, 110(8), 2974-2986. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Kumar, S., & Sharma, P. C. (2012). Free radical scavenging properties of pyrimidine derivatives. Journal of Pharmacy Research, 5(11), 5068-5072. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 28(21), 7351. Available at: [Link]
-
Zhang, Y., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv preprint arXiv:2401.02613. Available at: [Link]
Sources
The Strategic Role of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine in the Development of Novel Therapeutics: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a range of biological targets – is a cornerstone of efficient therapeutic development. 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine represents one such critical scaffold. While exhibiting modest intrinsic biological activity in its nascent form, its true value lies in its role as a versatile chemical intermediate for the synthesis of potent and selective inhibitors of key enzymes implicated in cancer and opportunistic infections. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most significantly, the biological applications of derivatives of this compound, with a primary focus on its utility in the development of novel dihydrofolate reductase inhibitors.
Physicochemical Properties and Synthesis of the Core Scaffold
The foundational compound, this compound, is a heterocyclic aromatic molecule. The strategic placement of the chloro group at the 6-position renders it an excellent leaving group for nucleophilic substitution, which is the lynchpin of its synthetic utility.
Synthesis of this compound
The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. A representative synthetic route is outlined below, based on established methodologies for analogous compounds.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine. This starting material can be synthesized from commercially available precursors, such as guanidine and ethyl cyanoacetate, through a condensation reaction.
-
Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine. The hydroxypyrimidine is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield 2,4-diamino-6-chloropyrimidine.[1][2] This reaction is often performed at elevated temperatures.
-
Step 3: Annulation of the Pyridine Ring. The 2,4-diamino-6-chloropyrimidine is then subjected to a cyclization reaction to form the pyridopyrimidine ring system. This can be achieved through various strategies, one of which involves reaction with a suitable three-carbon synthon under conditions that promote ring closure.
-
Step 4: Aromatization and Final Product Formation. Subsequent reaction steps, which may include oxidation or other transformations, lead to the formation of the aromatic this compound.
Causality in Experimental Design: The choice of phosphorus oxychloride in Step 2 is critical due to its high reactivity and efficacy in converting hydroxyl groups on heterocyclic rings to chloro groups. The conditions for the annulation in Step 3 are tailored to favor the formation of the desired [3,2-d] isomer over other possible pyridopyrimidine isomers.
Biological Activity Profile: A Gateway to Potent Enzyme Inhibition
The primary biological significance of this compound lies in its role as a precursor to a class of potent dihydrofolate reductase (DHFR) inhibitors.[3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.
Mechanism of Action: Targeting Dihydrofolate Reductase
Derivatives of this compound are designed to act as antifolates, competing with the natural substrate, dihydrofolate, for the active site of the DHFR enzyme. The 2,4-diaminopyrimidine moiety is a key pharmacophore that mimics the binding of the pteridine ring of folic acid. Modifications at the 6-position, facilitated by the displacement of the chloro group, allow for the introduction of various side chains that can extend into other regions of the enzyme's active site, thereby enhancing binding affinity and selectivity.
Caption: Mechanism of DHFR inhibition by 6-substituted pyrido[3,2-d]pyrimidine-2,4-diamine derivatives.
Antitumor and Anti-opportunistic Pathogen Activity
A significant body of research has demonstrated the efficacy of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues as inhibitors of DHFR from various sources, including mammalian (rat liver), and the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii, which are major causes of morbidity and mortality in immunocompromised individuals, such as those with AIDS.[3]
Quantitative Data: DHFR Inhibition by 6-Substituted Pyrido[3,2-d]pyrimidine Analogues
The following table summarizes the inhibitory activity (IC₅₀ values) of a series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues against DHFR from different species. These compounds were synthesized from the parent 6-chloro-2,4-diaminopyrido[3,2-d]pyrimidine.[3]
| Compound | 6-Substituent | pcDHFR IC₅₀ (µM) | tgDHFR IC₅₀ (µM) | rlDHFR IC₅₀ (µM) |
| 1 | -S-(4-chlorophenyl) | 0.045 | 0.032 | 0.002 |
| 2 | -S-(3,4-dichlorophenyl) | 0.021 | 0.015 | 0.001 |
| 3 | -S-(4-methoxyphenyl) | 0.120 | 0.098 | 0.005 |
| 4 | -SO₂-(4-chlorophenyl) | 0.890 | 0.750 | 0.030 |
| 5 | -NH-(4-methoxyphenyl) | 90.4 | 75.2 | 1.50 |
| 6 | -N(CH₃)-(4-methoxyphenyl) | 0.035 | 0.028 | 0.008 |
| 7 | -NH-(3,4-dimethoxyphenyl) | 15.6 | 12.8 | 0.250 |
| 8 | -N(CH₃)-(3,4-dimethoxyphenyl) | 0.0023 | 0.0018 | 0.004 |
pcDHFR: Pneumocystis carinii DHFR; tgDHFR: Toxoplasma gondii DHFR; rlDHFR: rat liver DHFR.
Insights from Structure-Activity Relationships (SAR):
-
Bridging Atom: Sulfur-bridged analogues (compounds 1-3) are generally more potent than their corresponding sulfone-bridged counterparts (e.g., compound 4).[3]
-
N9-Methylation: The introduction of a methyl group on the bridging nitrogen atom (N9-position) dramatically increases potency, in some cases by several thousand-fold (compare compound 7 with 8, and 5 with 6).[3] This is likely due to favorable conformational changes that enhance binding to the enzyme.
-
Aryl Substituents: The nature and position of substituents on the aryl ring of the side chain significantly influence both potency and selectivity. For instance, the 3,4-dimethoxy substitution in compound 8 resulted in the most potent inhibitor in this series.[3]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel DHFR inhibitors based on the this compound scaffold follows a structured workflow.
Caption: A typical experimental workflow for the development of DHFR inhibitors.
Protocol: DHFR Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of test compounds against DHFR.
-
Enzyme and Substrate Preparation: Recombinant or native DHFR from the target organisms and the mammalian source are purified. Dihydrofolate and NADPH solutions are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the buffer, NADPH, the specific DHFR enzyme, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of dihydrofolate.
-
Measurement of Activity: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each compound concentration. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Self-Validation in the Protocol: The inclusion of a mammalian DHFR (e.g., rat liver) serves as a crucial internal control and allows for the determination of the selectivity of the inhibitors for the pathogenic enzymes over the host enzyme. This is a critical parameter for predicting the potential therapeutic index of a drug candidate.
Conclusion and Future Directions
This compound stands out not for its own biological prowess, but as a strategically vital scaffold in medicinal chemistry. Its synthetic tractability allows for the systematic exploration of chemical space around the pyridopyrimidine core, leading to the discovery of highly potent and selective inhibitors of dihydrofolate reductase. The remarkable potency of N-methylated, 6-substituted analogues against DHFR from opportunistic pathogens highlights the potential of this scaffold in developing novel treatments for infections that plague immunocompromised patients. Furthermore, the demonstrated antitumor activity of these compounds warrants further investigation and optimization. Future research efforts should focus on refining the side-chain substitutions to enhance selectivity and improve pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinically effective therapeutics.
References
-
Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 4533-4541. [Link]
-
Yoo, H. W., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(8), 13694-13708. [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Rosowsky, A., et al. (1995). 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry, 38(14), 2545-2551. [Link]
-
Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 4965-4974. [Link]
-
Rosowsky, A., et al. (1996). Synthesis and Antiparasitic and Antitumor Activity of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. Journal of Medicinal Chemistry, 39(8), 1617-1628. [Link]
- Patel, R., et al. (2011). Studies on Synthesis Characterisation and Antimicrobial activity of Pyrimidine based derivatives. International Journal of ChemTech Research, 3(4), 1734-1739.
- Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine derivatives
An In-Depth Technical Guide to the Mechanism of Action of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine Derivatives
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses specifically on this compound and its derivatives, providing a detailed exploration of their primary mechanism of action as potent inhibitors of dihydrofolate reductase (DHFR). By functioning as antifolates, these compounds disrupt the synthesis of essential nucleic acid precursors, leading to cell cycle arrest and apoptosis, which underpins their application as antitumor agents and therapeutics against opportunistic infections.[1]
Furthermore, this guide explores the broader context of the pyridopyrimidine class, which is rich with potent kinase inhibitors targeting critical cell signaling pathways.[2][3] We will dissect the experimental methodologies required to elucidate these mechanisms, from initial enzymatic assays to comprehensive cellular analyses. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important class of molecules.
Part 1: The Pyrido[3,2-d]pyrimidine Scaffold: A Foundation for Potent Bioactivity
The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine core, a structure that has given rise to numerous therapeutic agents.[3] The specific isomer, pyrido[3,2-d]pyrimidine, particularly the 2,4-diamine substituted variant, has been a subject of significant investigation. The 2,4-diaminopyrimidine moiety is a key pharmacophore found in non-classical antifolates, which mimic the natural substrate of DHFR.[4] The addition of a chlorine atom at the 6-position provides a crucial chemical handle for synthetic modification, allowing for the generation of extensive libraries of analogues with diverse substitution patterns to probe structure-activity relationships (SAR).[1]
Part 2: Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
The most well-characterized mechanism of action for 2,4-diaminopyrido[3,2-d]pyrimidine derivatives is the potent inhibition of Dihydrofolate Reductase (DHFR).[1]
The Critical Role of the Folate Pathway
DHFR is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA. Consequently, the inhibition of DHFR starves a cell of nucleotides, halting DNA replication and repair, ultimately leading to cell death.[2][4] This reliance on the folate pathway is particularly acute in rapidly proliferating cells, such as cancer cells and certain pathogens, making DHFR an attractive therapeutic target.
Molecular Mechanism of Inhibition
Derivatives of this compound act as classical competitive inhibitors of DHFR. Their structural similarity to the natural substrate, DHF, allows them to bind with high affinity to the enzyme's active site. This binding event physically occludes DHF, preventing its reduction to THF and thereby shutting down the downstream production of nucleotides. The potency of these inhibitors can be exceptionally high, with some analogues demonstrating IC50 values in the low nanomolar range against DHFR from various species, including mammalian, protozoan (Toxoplasma gondii), and fungal (Pneumocystis carinii) sources.[1]
Caption: DHFR inhibition by pyrido[3,2-d]pyrimidine derivatives.
Part 3: Potential Secondary Mechanisms: Kinase Inhibition
While DHFR inhibition is the primary established mechanism, the broader pyridopyrimidine chemical class is a wellspring of potent protein kinase inhibitors.[3] Various isomers have been shown to target key kinases involved in oncogenic signaling pathways.
Examples from Related Scaffolds:
-
Pyrido[2,3-d]pyrimidines: Derivatives of this isomeric scaffold have been developed as potent and selective inhibitors of mTOR, a central regulator of cell growth and proliferation.[5] Others have shown activity against PIM-1 kinase, an important target in oncology.[6]
-
Pyrido[3,4-d]pyrimidines: This class includes inhibitors of the HER family of receptor tyrosine kinases and Mps1 kinase, which are involved in cell division.[2][3]
Given the structural overlap, it is highly plausible that this compound derivatives possess off-target or secondary kinase inhibitory activity. Unraveling this potential polypharmacology is critical for understanding the full therapeutic profile and potential side effects. A common pathway targeted by such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Part 4: Experimental Protocols for Elucidating the Mechanism of Action
A multi-faceted experimental approach is required to definitively establish the mechanism of action. The following protocols provide a self-validating system, moving from direct target engagement to cellular consequences.
Caption: Experimental workflow for MoA (Mechanism of Action) studies.
Protocol 4.1: In Vitro DHFR Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is proportional to enzyme activity.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant DHFR enzyme, DHF solution, and NADPH solution. Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: In a 96-well UV-transparent plate, add assay buffer, DHF, and NADPH to each well.
-
Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Include a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).
-
Initiation: Add the DHFR enzyme to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Causality: A low IC50 value provides direct evidence of target engagement and potent inhibition of the DHFR enzyme.
Protocol 4.2: Kinase Inhibitory Profiling
-
Principle: To assess potential off-target effects or a polypharmacological profile, the compound is screened against a large panel of purified protein kinases.
-
Methodology:
-
Platform Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house platform. These typically use luminescence-based assays (e.g., Kinase-Glo) that measure ATP consumption.
-
Compound Submission: Provide the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) for an initial broad screen.
-
Assay Performance: The service provider performs the assays against their panel of kinases (typically >100-400 kinases).
-
Data Analysis: The results are reported as the percentage of remaining kinase activity relative to a DMSO control. "Hits" are identified as kinases inhibited beyond a certain threshold (e.g., >50% inhibition). For significant hits, follow up with full IC50 determination.
-
-
Causality: This screen can uncover unexpected kinase targets, providing a more complete picture of the compound's mechanism and potential for side effects or synergistic therapeutic effects.
Protocol 4.3: Cellular Assays to Confirm Mechanism
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Principle: Measures the metabolic activity of viable cells, which correlates with cell number.
-
Methodology: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.[7] After 24 hours, treat with serial dilutions of the test compound for 72 hours. Add the detection reagent (MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence). Calculate the GI50 (concentration for 50% growth inhibition).
-
Causality: Confirms that the enzymatic inhibition observed in vitro translates to a cytotoxic or cytostatic effect in a cellular context.
-
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis:
-
Principle: Uses fluorescent dyes to quantify DNA content (for cell cycle) or markers of programmed cell death (apoptosis).
-
Methodology: Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.
-
For Cell Cycle: Harvest cells, fix in ethanol, and stain with propidium iodide (PI). Analyze via flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
For Apoptosis: Stain unfixed cells with Annexin V-FITC and PI. Analyze via flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Causality: For a DHFR inhibitor, one would expect to see an accumulation of cells in the S phase, consistent with the inhibition of DNA synthesis.[6] Significant induction of apoptosis confirms the cytotoxic mechanism.[6]
-
Part 5: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound core has yielded crucial insights into the determinants of potency and selectivity.
| Compound Type | R-Group at Position 6 | Target Enzyme | IC50 (µM) | Key Insight |
| Piritrexim Analogue | N-methyl-3',4'-dimethoxyanilino | pcDHFR | 0.0023 | N9-methylation can dramatically increase potency by over 10,000-fold compared to the unmethylated version.[1] |
| Piritrexim Analogue | 4'-methoxyanilino | pcDHFR | 90.4 | Simple anilino substitutions can be significantly less potent.[1] |
| S9-Bridged Analogue | Thioether bridge to aryl group | rlDHFR, pcDHFR | Potent | S-bridged compounds were consistently more potent than their corresponding sulfone-bridged analogues.[1] |
Data synthesized from J Med Chem. 1998 Nov 19;41(24):4847-54.[1] pcDHFR: Pneumocystis carinii DHFR; rlDHFR: Rat Liver DHFR
Interpreting the Data: The combined results from enzymatic and cellular assays build a cohesive mechanistic story. A potent DHFR IC50 that correlates with a potent cellular GI50, coupled with S-phase cell cycle arrest, strongly validates DHFR as the primary mechanism of action. Any potent kinase "hits" that do not correlate with a specific cellular phenotype may represent secondary or less relevant targets.
Part 6: Conclusion and Future Directions
This compound derivatives are potent antifolates whose primary mechanism of action is the competitive inhibition of DHFR. This leads to the depletion of nucleotide pools, S-phase cell cycle arrest, and apoptosis in rapidly dividing cells. The rich pharmacology of the broader pyridopyrimidine class suggests a potential for these compounds to engage in polypharmacology through the inhibition of protein kinases, a hypothesis that warrants systematic investigation.
Future research should focus on:
-
Target Deconvolution: Employing chemical proteomics or genetic approaches to definitively identify all cellular targets.
-
In Vivo Efficacy: Translating the potent in vitro and cellular activity into relevant animal models of cancer or infectious disease.
-
Medicinal Chemistry Optimization: Leveraging SAR data to enhance potency against the primary target while minimizing off-target activity to improve the therapeutic index.
By continuing this line of inquiry, the full therapeutic potential of this promising chemical scaffold can be realized.
Part 7: References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2014). MDPI. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC - NIH. [Link]
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
-
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. (1998). PubMed. [Link]
-
The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. (2009). PubMed. [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2013). PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2015). PMC - NIH. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2019). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine: A Detailed Protocol for Pharmaceutical Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid, fused ring structure and the presence of reactive sites, particularly the chlorine atom, make it an attractive scaffold for the development of novel therapeutics. Notably, this core is a precursor to potent inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids. The inhibition of DHFR is a well-established mechanism for anticancer and antimicrobial agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust two-step process. The overall strategy involves the initial construction of a substituted pyridine ring, followed by the annulation of the pyrimidine ring.
-
Step 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridine-2-carbonitrile. This step involves the selective amination of a readily available dichlorinated pyridine precursor. The regioselectivity of this nucleophilic aromatic substitution is critical for the successful formation of the desired isomer.
-
Step 2: Cyclization to form the Pyrido[3,2-d]pyrimidine Core. The synthesized aminopyridine-carbonitrile is then cyclized with chloroformamidine hydrochloride in a thermal reaction to construct the final 2,4-diaminopyrido[3,2-d]pyrimidine ring system.
This approach is efficient and provides good yields of the target compound, making it suitable for laboratory-scale synthesis and potential scale-up.
Visualizing the Synthesis
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile
This initial step focuses on the regioselective amination of 2,6-dichloronicotinonitrile. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen directs the nucleophilic attack of ammonia preferentially to the 6-position.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2,6-Dichloronicotinonitrile | C₆H₂Cl₂N₂ | 173.00 | 166526-03-0 | Starting material |
| Anhydrous Ammonia | NH₃ | 17.03 | 7664-41-7 | In a suitable solvent (e.g., Dioxane) |
| Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Brine | NaCl(aq) | - | - | Saturated solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Experimental Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloronicotinonitrile (1.0 eq.) in anhydrous dioxane.
-
Amination: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a solution of ammonia in dioxane (e.g., 2 M). Seal the vessel tightly.
-
Reaction: Heat the reaction mixture at 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-amino-6-chloropyridine-2-carbonitrile.
Part 2: Synthesis of this compound
This final step involves the construction of the pyrimidine ring through the cyclization of the aminopyridine intermediate with chloroformamidine hydrochloride. This reaction is a key step in forming the desired fused heterocyclic system.[1]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 3-Amino-6-chloropyridine-2-carbonitrile | C₆H₄ClN₃ | 153.57 | - | From Part 1 |
| Chloroformamidine Hydrochloride | CH₄Cl₂N₂ | 114.96 | 29671-92-9 | Cyclizing agent |
| Anhydrous 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 95-50-1 | High-boiling solvent |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-amino-6-chloropyridine-2-carbonitrile (1.0 eq.) and chloroformamidine hydrochloride (1.5-2.0 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask to create a slurry.
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation of Product: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold 1,2-dichlorobenzene and then with a non-polar solvent like hexanes to remove residual solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Chloroformamidine Hydrochloride: This reagent is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
1,2-Dichlorobenzene: This solvent is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. Handle with extreme caution.
-
Pressure Vessel: When using a sealed pressure vessel for the amination step, ensure it is properly rated for the temperature and pressure of the reaction. Never exceed the recommended operating parameters.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this two-step procedure, researchers can efficiently produce this valuable intermediate for use in the development of novel pharmaceutical agents. The causality-driven explanations for each step and the emphasis on safety are intended to empower researchers to perform this synthesis with confidence and precision.
References
-
Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(24), 4793-4803. [Link]
Sources
Application Notes and Protocols for the Derivatization of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine for SAR Studies
Introduction: The Privileged Scaffold of Pyrido[3,2-d]pyrimidine-2,4-diamines
The pyrido[3,2-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, rendering it a privileged scaffold in drug discovery. Derivatives of this core have demonstrated a broad spectrum of biological activities, including potent inhibition of key enzymes implicated in various diseases.[1][2] Notably, these compounds have been investigated as dihydrofolate reductase (DHFR) inhibitors for anti-parasitic and anti-cancer applications, as well as kinase inhibitors targeting signaling pathways crucial in cancer progression.[2][3]
This application note provides a comprehensive guide for the derivatization of a key intermediate, 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine , to facilitate Structure-Activity Relationship (SAR) studies. We will explore the chemical reactivity of this scaffold, offering detailed, field-proven protocols for modifications at the C6-chloro position and the C2/C4-diamine functionalities. The causality behind experimental choices is explained to empower researchers to rationally design and synthesize novel analogs for their specific therapeutic targets.
Chemical Reactivity and Strategic Derivatization
The this compound scaffold offers three primary points for diversification, each with distinct reactivity that can be selectively addressed.
-
C6-Chloro Position: This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fused pyrimidine ring activates the C6 position for displacement by a variety of nucleophiles.
-
C2 and C4 Amino Groups: These exocyclic amino groups can undergo traditional amine chemistry, such as acylation, alkylation, and reductive amination, allowing for the introduction of a wide array of substituents to probe interactions with target proteins.
-
N9 Position: While less commonly derivatized, the N9 position of the pyridopyrimidine ring system can be a site for alkylation, which has been shown to significantly impact biological activity.[2]
PART 1: Derivatization at the C6-Position
The chloro substituent at the C6 position is the most versatile handle for introducing molecular diversity. We present protocols for nucleophilic aromatic substitution and Suzuki cross-coupling.
Protocol 1.1: Nucleophilic Aromatic Substitution (SNAr) with Thiol Nucleophiles
This protocol is adapted from the work of Gangjee et al. and is effective for introducing arylthio substituents.[2]
Rationale: The SNAr reaction with thiols provides a straightforward method to introduce a flexible thioether linkage, which can orient aryl substituents in various vectors for SAR exploration.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add the desired aryl thiol (1.2 eq.) followed by anhydrous potassium carbonate (K2CO3) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel.
| Derivative | Aryl Thiol | Yield (%) | Reference |
| 6-(phenylthio)pyrido[3,2-d]pyrimidine-2,4-diamine | Thiophenol | 75 | [2] |
| 6-((4-methoxyphenyl)thio)pyrido[3,2-d]pyrimidine-2,4-diamine | 4-Methoxythiophenol | 82 | [2] |
Protocol 1.2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol is a general procedure for the synthesis of 6-aryl derivatives, a common strategy in kinase inhibitor design.
Rationale: The Suzuki coupling allows for the formation of a C-C bond, introducing rigid aryl or heteroaryl moieties directly onto the pyridopyrimidine core. This is crucial for probing flat, aromatic binding regions in enzyme active sites.
Experimental Protocol:
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable palladium catalyst such as Pd(PPh3)4 (0.1 eq.).
-
Addition of Base and Solvent: Add an aqueous solution of sodium carbonate (Na2CO3) (2 M, 3.0 eq.) and a solvent system of 1,4-dioxane and water.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
PART 2: Derivatization of the C2 and C4 Amino Groups
Modification of the exocyclic amino groups can significantly influence solubility, hydrogen bonding interactions, and overall biological activity.
Protocol 2.1: Acylation of the Amino Groups
Rationale: Acylation introduces amide functionalities, which can act as hydrogen bond donors and acceptors. This modification can also be used to introduce bulkier groups to probe steric tolerance in the binding pocket.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (2.2 eq.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by chromatography or recrystallization.
Protocol 2.2: Reductive Amination
Rationale: Reductive amination is a powerful tool for introducing a wide variety of alkyl and arylalkyl substituents onto the amino groups, providing access to secondary and tertiary amines with diverse physicochemical properties.[4][5]
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (2.2 eq.) in a solvent such as methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid.
-
Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 eq.) portion-wise.[6]
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer and purify the product by column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization of this compound has led to the discovery of potent inhibitors for various targets.
As Dihydrofolate Reductase (DHFR) Inhibitors:
A study by Gangjee et al. on 6-substituted analogs as inhibitors of DHFR from various organisms provided key SAR insights.[2]
| Compound | R Group at C6 | IC50 (µM) vs. P. carinii DHFR | IC50 (µM) vs. T. gondii DHFR |
| 1 | -S-(3,4-dimethoxyphenyl) | 0.015 | 0.003 |
| 2 | -SO2-(2-methoxyphenyl) | 0.830 | 0.088 |
| 3 | -NH-(2,5-dimethoxyanilino) | 0.004 | 0.001 |
| 4 | -N(CH3)-(3,4-dimethoxyanilino) | 0.0023 | 0.00088 |
-
Substitution at C6: The nature of the substituent at the 6-position is critical for activity. Anilino- and thio-linked derivatives generally showed high potency.
-
N9-Methylation: Methylation of the anilino nitrogen bridge (compare compounds 3 and 4) led to a significant increase in potency, suggesting a favorable interaction in a hydrophobic pocket of the enzyme.[2]
As Kinase Inhibitors:
The pyrido[3,2-d]pyrimidine scaffold has also been explored for the development of PI3K/mTOR inhibitors.[3]
-
C2 and C4 Substitutions: In this context, a 3-hydroxyphenyl group at C2 and a morpholine moiety at C4 were found to be beneficial for potent inhibition.
-
C7 Substitution: Further derivatization at the C7 position of the pyridopyrimidine ring (analogous to the C6 position in our core scaffold) allowed for fine-tuning of selectivity and potency.
Visualizing the Derivatization Strategies
Caption: Derivatization pathways for this compound.
Characterization of Derivatives
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be assessed by HPLC, typically aiming for >95%.
Conclusion
The this compound scaffold is a versatile starting material for the generation of diverse chemical libraries for SAR studies. The protocols and insights provided in this application note offer a robust framework for researchers and drug development professionals to explore the chemical space around this privileged core. By systematically applying these derivatization strategies, novel and potent modulators of various biological targets can be discovered and optimized.
References
-
Gomaa, M. A. M., & Al-Dies, A. M. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7795. [Link]
-
Gangjee, A., Vidwans, A., Elslager, E. F., & Werbel, L. M. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of medicinal chemistry, 41(25), 4533–4541. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bar-Nativ, M., Da'adoosh, B., Schuster, G., & Sarel, S. (2020). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 25(18), 4234. [Link]
-
El-Sayed, M. T., & Al-Salahi, R. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-21. [Link]
-
Kisliuk, R. L., Gaumont, Y., & Thorndike, J. (1993). Synthesis and biological properties of 5-deaza-5,6,7,8-tetrahydrofolic acid and N5,N10-methenyl-5-deaza-5,6,7,8-tetrahydrofolic acid. Journal of medicinal chemistry, 36(18), 2637–2643. [Link]
-
Song, X., He, Y., Koenig, M., Shin, Y., Noel, R., Chen, W., ... & Kamenecka, T. M. (2012). Synthesis and SAR of 2, 4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 238-243. [Link]
-
RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
Sivanandhan, M., & Parasuraman, R. (2021). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 14(11), 1109. [Link]
-
Sharma, P., & Kumar, V. (2021). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 14(10), 5349-5354. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. [Link]
-
Chen, Y., et al. (2019). Synthesis and SAR of 2, 4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 10(1), 133-139. [Link]
-
MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
Da'adoosh, B., Bar-Nativ, M., Schuster, G., & Sarel, S. (2020). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 25(18), 4234. [Link]
Sources
- 1. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocol: Versatile Synthesis of 6-Substituted Pyrido[3,2-d]pyrimidine-2,4-diamine Derivatives via Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly kinases.[1] The functionalization of this core is a critical activity in drug discovery programs, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The 6-chloro substituent on the pyrido[3,2-d]pyrimidine-2,4-diamine backbone serves as a versatile synthetic handle. This position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) , providing a reliable and high-yielding pathway to introduce a diverse array of chemical moieties. This application note provides a comprehensive, field-proven protocol for the SNAr reaction on 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine, targeted at researchers and professionals in organic synthesis and drug development.
Reaction Principle: Understanding the SNAr Mechanism
The reaction proceeds via a classical SNAr mechanism. The electron-withdrawing effects of the nitrogen atoms within both the pyridine and pyrimidine rings create an electron-deficient (electrophilic) carbon center at the C6 position. This electronic environment significantly lowers the activation energy for a nucleophile to attack the C6 carbon, which bears the chloride leaving group.
The mechanism involves two key steps:
-
Nucleophilic Addition: The nucleophile (e.g., a primary or secondary amine) attacks the C6 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Leaving Group Elimination: The aromatic system is restored by the expulsion of the chloride ion, which is a good leaving group. A base is typically included to neutralize the proton generated from the nucleophile (if it is, for example, an amine or thiol).
Sources
Application Notes & Protocols: Developing Dihydrofolate Reductase (DHFR) Inhibitors from the 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine Scaffold
Introduction: The Enduring Appeal of DHFR as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[1][2] Consequently, the inhibition of DHFR leads to a depletion of the cellular THF pool, disrupting DNA synthesis and repair, and ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cells.[3][4] This mechanism has established DHFR as a clinically validated and highly attractive target for a range of therapeutic areas, including oncology and infectious diseases.[3][5]
Antifolate drugs, which mimic the structure of the natural substrate, folic acid, were among the first classes of antimetabolites used in clinical practice and remain cornerstones of modern chemotherapy.[5] The pyrido[3,2-d]pyrimidine scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in the design of potent DHFR inhibitors.[2][6] This application note provides a detailed guide for researchers on the development of novel DHFR inhibitors, utilizing 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine as a versatile and reactive starting material. We will explore the synthetic rationale, key structure-activity relationships (SAR), and provide detailed protocols for compound synthesis, enzymatic screening, and cellular evaluation.
The Strategic Advantage of the this compound Scaffold
The 2,4-diaminopyrimidine core is a critical pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate within the enzyme's active site. The 6-chloro substituent on the pyridopyrimidine ring serves as an excellent synthetic handle. It is an electrophilic site, amenable to nucleophilic aromatic substitution, allowing for the systematic introduction of a wide array of side chains and functional groups. This modularity is paramount for fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.
A key publication by Gangjee et al. (1998) detailed the synthesis and biological evaluation of 21 analogues derived from this scaffold, providing a foundational understanding of its potential.[7] Their work demonstrated that modifications at the 6-position could yield compounds with potent, nanomolar inhibitory activity against DHFR from various species.[7]
Part 1: Synthesis of 6-Substituted Pyrido[3,2-d]pyrimidine Analogues
The primary synthetic strategy involves the nucleophilic displacement of the chloride at the C6 position. A notable and successful approach has been the introduction of sulfur- and nitrogen-linked side chains.[7]
Protocol 1.1: Synthesis of S9-Bridged Analogues via Thiol Nucleophiles
This protocol is adapted from the work of Gangjee et al. and describes the synthesis of analogues where an aryl group is connected to the pyridopyrimidine core via a sulfur atom.[7]
Rationale: The introduction of a flexible thioether linkage allows the aryl side chain to adopt an optimal conformation within the DHFR active site. The nature of the substituents on the aryl ring can then be varied to probe interactions with specific amino acid residues.
Reaction Scheme:
Caption: Synthesis of S9-bridged DHFR inhibitors.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired aryl thiol (1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate salt.
-
Nucleophilic Substitution: To the thiolate solution, add this compound (1.0 equivalent) as a solid or dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. The product may precipitate out of solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure S9-bridged analogue.
Protocol 1.2: Oxidation to Sulfone Analogues
Rationale: Converting the thioether bridge to a sulfone introduces a hydrogen bond acceptor and alters the geometry and electronic properties of the linker. This modification can lead to different interactions within the enzyme's active site and provides another avenue to explore SAR.[7]
Reaction Scheme:
Caption: Oxidation of thioethers to sulfones.
Step-by-Step Methodology:
-
Dissolution: Dissolve the S9-bridged starting material (1.0 equivalent) in glacial acetic acid.
-
Oxidation: Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0-5.0 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a more polar product spot.
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry under vacuum to obtain the sulfone analogue. Further purification can be achieved by recrystallization or column chromatography if necessary.
Part 2: Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has yielded critical insights into the features required for potent and selective DHFR inhibition.
Key Findings from Pyrido[3,2-d]pyrimidine Analogues:
-
Nature of the Bridge: S9-bridged compounds (thioethers) were consistently more potent inhibitors across all tested DHFR enzymes (rat liver, Pneumocystis carinii, Toxoplasma gondii) compared to their corresponding sulfone-bridged analogues.[7] This suggests that the flexibility and electronic properties of the thioether are more favorable for binding.
-
Anilino Substituents: For N9-bridged analogues, the substitution pattern on the aniline ring is crucial. Dimethoxy substitution, particularly at the 3' and 4' positions, was found to be highly favorable.[7]
-
N-Methylation: The most dramatic increase in potency was observed with N-methylation of the bridging nitrogen atom. For example, the N-methylation of an anilino analogue resulted in a staggering 17,000-fold increase in potency against P. carinii DHFR.[7] This highlights a critical interaction, likely with a specific pocket within the enzyme's active site.
-
Selectivity: While many potent inhibitors were identified, achieving high selectivity for pathogenic DHFR over the mammalian (rat liver) enzyme proved challenging with this specific series of modifications.[7] However, some analogues did show preferential inhibition. For instance, 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine was more selective for P. carinii DHFR than the clinical candidate piritrexim.[8]
Data Presentation: Inhibitory Activity of 6-Substituted Pyrido[3,2-d]pyrimidine Analogues
The following table summarizes the IC₅₀ values for selected compounds from the study by Gangjee et al. (1998), illustrating the key SAR points.[7]
| Compound ID | 6-Substituent (R) | Bridge | IC₅₀ (µM) vs rlDHFR | IC₅₀ (µM) vs pcDHFR | IC₅₀ (µM) vs tgDHFR |
| 4 | 3',4'-Dimethoxyphenyl | -S- | 0.045 | 0.016 | 0.019 |
| 7 | 3',4'-Dimethoxyphenyl | -SO₂- | 1.84 | 1.13 | 1.70 |
| 15 | 3',4'-Dimethoxyanilino | -NH- | 11.2 | 39.2 | 16.4 |
| 21 | N-Methyl-3',4'-dimethoxyanilino | -N(CH₃)- | 0.0094 | 0.0023 | 0.0042 |
| PTX | Piritrexim (Control) | - | 0.0011 | 0.0016 | 0.0013 |
Data sourced from Gangjee, A., et al. (1998). J. Med. Chem., 41(24), 4843-4851.[7] rlDHFR: rat liver DHFR; pcDHFR: Pneumocystis carinii DHFR; tgDHFR: Toxoplasma gondii DHFR.
Part 3: Biological Evaluation Protocols
Once a library of compounds has been synthesized, a robust biological evaluation cascade is necessary to determine their efficacy and selectivity.
Caption: Drug discovery workflow for DHFR inhibitors.
Protocol 3.1: In Vitro DHFR Enzymatic Inhibition Assay
Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺. Inhibitors of DHFR will slow down this reaction rate.
Materials:
-
Recombinant DHFR (e.g., human, bacterial, or protozoal)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm in kinetic mode
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh working solutions of DHF and NADPH in the assay buffer on the day of the experiment. Keep all reagents on ice.
-
Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme + DMSO), positive controls (enzyme + methotrexate), and test compounds at various concentrations.
-
Compound Addition: Add 2 µL of test compound dilutions (in DMSO) or controls to the appropriate wells.
-
Enzyme Addition: Add a solution containing the DHFR enzyme and NADPH to all wells except the blank. The final concentration of NADPH should be in the range of 50-100 µM.
-
Incubation: Incubate the plate at 25 °C for 5-10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHF substrate solution to all wells. The final concentration of DHF should be close to its Kₘ value (typically 10-50 µM).
-
Kinetic Reading: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the activity of the test compound wells to the negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
Protocol 3.2: Cellular Proliferation (Cytotoxicity) Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin or Methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (medium with DMSO) and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the untreated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Determine the GI₅₀ (or IC₅₀) value, the concentration required to inhibit cell growth by 50%, using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold is a proven and highly tractable starting point for the development of novel DHFR inhibitors. The synthetic accessibility of the 6-position allows for extensive chemical exploration to optimize potency and selectivity. The protocols and SAR data presented herein provide a robust framework for researchers to design, synthesize, and evaluate new chemical entities based on this core. Future efforts should focus on leveraging structural biology insights to rationally design side chains that can exploit species-specific differences in the DHFR active site, thereby improving the selectivity profile and therapeutic index of this promising class of compounds.
References
-
Wróbel, A., & Drozdowska, D. (2019). Recent design and structure-activity relationship studies on modifications of DHFR inhibitors as anticancer agents. Current Medicinal Chemistry, 26(1). Available at: [Link]
-
Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(24), 4843-4851. Available at: [Link]
-
Rosowsky, A., et al. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 47(1), 18-29. Available at: [Link]
-
El-Sayed, M. T., & El-Kashef, H. S. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Gangjee, A., et al. (2009). Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry, 17(19), 6896-6903. Available at: [Link]
-
Singh, P., Kaur, M., & Sachdeva, S. (2019). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Advances, 9(59), 34267-34282. Available at: [Link]
-
Yıldırım, S., et al. (2021). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 33(5), 101467. Available at: [Link]
-
Rosowsky, A., et al. (1997). 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry, 40(7), 1173-1177. Available at: [Link]
-
Correlation between EGFRWT inhibition and cytotoxicity on MCF-7, HepG-2, HCT-116 and A549 cell lines. ResearchGate. Available at: [Link]
-
Burchall, J. J., & Ferone, R. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 33(Suppl B), 1-8. Available at: [Link]
-
Ali, B., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Plants, 11(13), 1735. Available at: [Link]
-
Chen, Y. L., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(24), 5835. Available at: [Link]
-
Kumar, S., & Pandey, A. K. (2011). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science, 1(7), 172-176. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-1. Available at: [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.
-
Nycz, J. E., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6649. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]
-
In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. ResearchGate. Available at: [Link]
-
Pralatrexate. Massive Bio. Available at: [Link]
Sources
- 1. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: A Multi-technique Approach for the Characterization of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Abstract
This document provides a comprehensive guide to the analytical characterization of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine, a key heterocyclic compound with potential applications in medicinal chemistry. Given the absence of standardized analytical protocols for this specific molecule, this note establishes a robust, multi-technique framework for its unequivocal identification, purity assessment, and structural elucidation. The protocols herein are founded on established principles for the analysis of nitrogen-containing heterocyclic compounds and are designed to be adaptable and self-validating. We detail methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction: The Importance of Pyridopyrimidines
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These fused heterocyclic systems are known to exhibit a wide range of pharmacological activities, including kinase inhibition, which is crucial for anticancer therapies.[1] The specific compound, this compound, is of significant interest as a potential intermediate or active pharmaceutical ingredient (API).
Accurate and comprehensive characterization is a non-negotiable cornerstone of drug development, mandated by regulatory bodies and essential for ensuring safety and efficacy.[2] It validates the chemical entity, quantifies its purity, and identifies any related substances or degradation products. This application note serves as a detailed guide, explaining the causality behind experimental choices to provide a complete analytical profile of the target compound.
Compound Profile
A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These properties inform choices in solvent selection, chromatographic conditions, and sample preparation.
| Property | Value | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature[3][4] |
| Molecular Formula | C₇H₆ClN₅ | Calculated |
| Molecular Weight | 195.61 g/mol | Calculated |
| Exact Mass | 195.0312 Da | Calculated |
| Appearance | Expected to be a solid | Analogy to similar heterocyclic compounds[5] |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) | Predicted based on structure (polar amino groups) |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are fundamental for separating the main compound from any impurities, such as starting materials, byproducts, or degradants.[6]
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: Reversed-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry. The choice of a C18 stationary phase provides broad applicability for moderately polar compounds like our target. A buffered mobile phase is critical; for nitrogen-containing heterocycles, an acidic pH (e.g., using formic or trifluoroacetic acid) ensures the protonation of basic nitrogen atoms, leading to sharper, more symmetrical peaks and reproducible retention times.[7] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe. UV detection is suitable due to the aromatic nature of the pyridopyrimidine core, which is expected to have a strong chromophore.
Experimental Protocol: HPLC-UV Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 0.1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm (or optimal wavelength determined by spectral scan).
-
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine purity. According to ICH guidelines, impurities above a certain threshold must be identified and characterized.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: Coupling HPLC to a mass spectrometer provides unequivocal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).[8] Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules that are already in solution. Operating in positive ion mode is logical, as the basic nitrogen atoms on the pyridopyrimidine ring are readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is invaluable as it provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.[9]
Experimental Protocol: LC-MS Identity Confirmation
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (HRMS).
-
LC Conditions: Utilize the same HPLC method as described in Section 3.1. This allows for direct correlation of the UV purity profile with mass identification.
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The expected primary ion is the protonated molecule [M+H]⁺ at m/z 196.0386. The presence of the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) at m/z 196 and m/z 198 provides definitive evidence of a chlorine atom in the structure.
Structural Elucidation by Spectroscopy
While chromatography confirms purity and molecular weight, spectroscopy is required to elucidate the precise atomic arrangement and confirm the molecular structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural determination of organic molecules in solution.[11][12] ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this compound, we expect distinct signals for the aromatic protons and the amine protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve the polar compound and its residual water peak does not typically interfere with the aromatic region. The acidic amine protons will be visible in DMSO-d₆, whereas they might exchange and disappear in solvents like D₂O.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 (adjust for signal-to-noise).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or similar pulse sequence to differentiate C, CH, CH₂, and CH₃).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Data Interpretation (Expected Signals):
-
¹H NMR (in DMSO-d₆):
-
Two distinct signals in the aromatic region (approx. 7.0-9.0 ppm), likely doublets, corresponding to the two protons on the pyridine ring.
-
Two or more broad signals corresponding to the non-equivalent protons of the two primary amine (-NH₂) groups (approx. 5.0-8.0 ppm).
-
-
¹³C NMR:
-
Seven distinct signals are expected.
-
Signals for carbons attached to nitrogen will appear downfield (approx. 150-170 ppm).
-
Signals for carbons in the aromatic region, including the carbon attached to chlorine.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14] For this compound, FT-IR is excellent for confirming the presence of N-H bonds from the amine groups and the C=N/C=C bonds within the aromatic ring system.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical scan range: 4000 - 400 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Interpretation (Expected Absorption Bands):
-
N-H Stretching: Primary amines (R-NH₂) show two distinct, sharp-to-medium bands in the 3500-3300 cm⁻¹ region.[15][16][17]
-
N-H Bending: A medium-to-strong scissoring vibration for primary amines appears around 1650-1580 cm⁻¹.
-
C=N and C=C Stretching: A series of bands in the 1650-1450 cm⁻¹ region are characteristic of the aromatic pyridopyrimidine core.
-
C-Cl Stretching: A weak-to-medium band is expected in the 850-550 cm⁻¹ region, though it can be difficult to assign definitively.
-
Conclusion
The comprehensive characterization of novel chemical entities like this compound is paramount for advancing drug discovery and development. The orthogonal analytical techniques presented in this guide—HPLC for purity, LC-MS for identity, NMR for structural elucidation, and FT-IR for functional group verification—provide a self-validating system to ensure the integrity of the compound. By following these detailed protocols and understanding the rationale behind them, researchers can confidently establish a complete analytical profile, forming a solid foundation for subsequent biological and preclinical evaluation.
References
-
A-Z Chemical. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]
-
BIPM. (2023, March 6). IUPAC Guidelines for the characterization of pure organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
Corminboeuf, O., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3197. Available at: [Link]
-
Edstrom, E. D., et al. (2023). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-237. Available at: [Link]
-
Indiana University Department of Chemistry. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]
-
LCGC International. (2018). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 544-549. Available at: [Link]
-
Rocky Mountain Laboratories. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Available at: [Link]
-
Sepux. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Shishoo, C. J., et al. (2009). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. International Journal of Greenhouse Gas Control, 3(4), 437-446. Available at: [Link]
-
SpectraBase. (n.d.). FTIR spectra of amines. Retrieved from [Link]
-
Tsentral'na, V., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4629. Available at: [Link]
-
V'yugin, Y. N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3435-3445. Available at: [Link]
-
Wang, L., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(9), 2345. Available at: [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]
-
Zhang, H., et al. (2023). Identification and structure elucidation by NMR spectroscopy. Journal of Pharmaceutical Analysis, 13(1), 1-17. Available at: [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soeagra.com [soeagra.com]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. chimia.ch [chimia.ch]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. rockymountainlabs.com [rockymountainlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Welcome to the technical support center for the synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a multi-step route, often culminating in the selective amination of a polychlorinated precursor. A common strategy involves the construction of the pyrido[3,2-d]pyrimidine core, followed by chlorination and subsequent amination. The inherent reactivity of the heterocyclic system and the functional groups involved can lead to a number of side reactions, which if not controlled, can significantly impact the quality of the final product.
This guide provides a structured approach to identifying and mitigating these challenges through a series of frequently asked questions and troubleshooting scenarios.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Category 1: Impurity Formation During Synthesis
Question 1: I am observing multiple spots on my TLC plate after the final amination step. What are the likely impurities?
Answer:
The presence of multiple spots on your TLC plate following the amination of a di- or trichloro-pyrido[3,2-d]pyrimidine precursor suggests the formation of several side products. The most common impurities include:
-
Positional Isomers: If you are starting from a precursor with chloro-substituents at positions 2, 4, and 6, the incoming amino groups may not exclusively substitute at the desired 2- and 4-positions. The reactivity of chloro-substituents on a pyrimidine ring generally follows the order C4/C6 > C2.[1] This means that substitution at the 6-position can compete with substitution at the 2-position, leading to the formation of isomers.
-
Over-aminated Product: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess amine), the chlorine at the 6-position can also be displaced, leading to the formation of a triamino-pyrido[3,2-d]pyrimidine.
-
Hydrolysis Products: The chloro-substituents on the pyrido[3,2-d]pyrimidine ring are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to the formation of hydroxy-diamino- or chloro-hydroxy-amino-pyrido[3,2-d]pyrimidines.
-
Incompletely Reacted Starting Material: The presence of the mono-amino or starting polychlorinated precursor indicates that the reaction has not gone to completion.
dot
Caption: Potential Impurity Pathways in the Synthesis.
Question 2: How can I minimize the formation of positional isomers during the amination step?
Answer:
Minimizing the formation of positional isomers requires careful control of the reaction conditions to exploit the subtle differences in reactivity between the chloro-substituents.
-
Temperature Control: Running the reaction at a lower temperature will favor the substitution at the more reactive C4 position over the C2 and C6 positions. A temperature screening study is highly recommended.
-
Stoichiometry of the Amine: Use a controlled amount of the aminating agent. An excess of the amine can lead to a loss of selectivity.
-
Choice of Base: The choice of base can influence the regioselectivity. Non-nucleophilic bases are generally preferred.
-
Solvent Effects: The polarity of the solvent can impact the reaction rate and selectivity. Experimenting with different solvents (e.g., aprotic polar vs. non-polar) can be beneficial.
A study on the amination of 6-aryl-2,4-dichloropyrimidine demonstrated that the use of LiHMDS as a base in THF can lead to high regioselectivity for the C4 position.[2] While your system is different, this highlights the importance of base and solvent selection.
Question 3: My final product is contaminated with a significant amount of the corresponding hydroxy-derivative. How can I prevent this hydrolysis?
Answer:
Hydrolysis is a common side reaction when working with activated chloro-heterocycles. To prevent the formation of hydroxy-derivatives, it is crucial to maintain anhydrous conditions throughout the reaction and work-up.
-
Dry Solvents and Reagents: Ensure that all solvents and reagents are thoroughly dried before use. Solvents should be distilled from an appropriate drying agent, and liquid reagents should be handled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Anhydrous Work-up: During the work-up, use anhydrous salts (e.g., MgSO₄, Na₂SO₄) to dry the organic extracts. Avoid quenching the reaction with aqueous solutions if possible, or perform the quench at a low temperature to minimize hydrolysis.
-
pH Control during Work-up: If an aqueous work-up is necessary, carefully control the pH. Highly acidic or basic conditions can promote hydrolysis.
A patent for the preparation of 2,4-diamino-6-chloropyrimidine describes a process where the reaction with phosphorus oxychloride is quenched with alcohol instead of water, which can be a safer and less hydrolytic method.[3]
Category 2: Low Yield and Incomplete Reactions
Question 4: I am consistently getting low yields of the desired this compound. What are the potential causes?
Answer:
Low yields can be attributed to a variety of factors, ranging from incomplete reactions to product degradation.
-
Incomplete Chlorination: If you are preparing the dichloro- or trichloro- precursor via chlorination of the corresponding hydroxy- or dihydroxy-pyrido[3,2-d]pyrimidine with a reagent like phosphorus oxychloride (POCl₃), the reaction may be incomplete. This will result in a mixture of starting material and chlorinated products, leading to a low yield of the desired precursor for the subsequent amination step.
-
Sub-optimal Amination Conditions: The amination reaction itself may not be optimized. Factors such as reaction time, temperature, and the concentration of reactants can all impact the yield.
-
Product Degradation: The product, this compound, may be unstable under the reaction or work-up conditions, leading to the formation of degradation products.
-
Difficult Purification: The product may be difficult to isolate from the reaction mixture, leading to losses during purification.
dot
Caption: Troubleshooting Flowchart for Low Yields.
Question 5: How can I ensure the complete chlorination of the hydroxy-pyrido[3,2-d]pyrimidine precursor?
Answer:
Complete chlorination is critical for a successful subsequent amination. Here are some strategies to ensure the reaction goes to completion:
-
Reaction Temperature and Time: Chlorination with POCl₃ often requires elevated temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A common procedure for the synthesis of 2,4-diamino-6-chloropyrimidine involves heating in POCl₃ at 97°C for 17 hours.[4]
-
Use of a Catalyst or Additive: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the chlorination reaction.
-
Excess of Chlorinating Agent: Using a significant excess of the chlorinating agent (e.g., POCl₃ can be used as both the reagent and the solvent) can drive the reaction to completion.
-
Removal of HCl: The reaction generates HCl as a byproduct, which can in some cases inhibit the reaction. Conducting the reaction under conditions that allow for the removal of HCl can be beneficial.
Table 1: Typical Chlorination Conditions
| Parameter | Condition | Rationale |
| Chlorinating Agent | POCl₃ (neat or in a high-boiling solvent) | Common and effective reagent. |
| Temperature | 90-110 °C | To overcome the activation energy of the reaction. |
| Reaction Time | 12-24 hours | To ensure complete conversion. |
| Additives | Tertiary amines (e.g., N,N-dimethylaniline) | Can catalyze the reaction. |
Part 2: Experimental Protocols
This section provides a general, illustrative protocol for the final amination step. Note: This is a generalized procedure and may require optimization for your specific substrate and scale.
Protocol: Selective Diamination of a Trichloropyrido[3,2-d]pyrimidine
Materials:
-
2,4,6-Trichloropyrido[3,2-d]pyrimidine
-
Ammonia source (e.g., ammonia in an organic solvent, ammonium hydroxide)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous drying agent (e.g., Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add the 2,4,6-trichloropyrido[3,2-d]pyrimidine (1.0 eq) and the anhydrous aprotic solvent.
-
Addition of Base: Add the non-nucleophilic base (2.2 eq) to the reaction mixture.
-
Addition of Amine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the ammonia source (2.5 - 3.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a predetermined optimal temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any salts that have precipitated. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Part 3: References
-
CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents. (URL not available)
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]
-
2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. [Link]
-
Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. | Request PDF - ResearchGate. (URL not available)
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. [Link]
-
EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkat USA. [Link]
-
(PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (URL not available)
-
Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed. [Link]
-
Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Welcome to the technical support center for the synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your reaction outcomes.
Overview of Proposed Synthetic Strategy
The synthesis of this compound is not extensively documented in readily available literature, making it a challenging target. Based on established principles of heterocyclic chemistry and analogous syntheses for related pyridopyrimidine isomers, we propose a robust multi-step synthetic pathway. This guide is structured around the critical stages of this proposed route, anticipating potential challenges and offering field-tested solutions.
The overall workflow involves the construction of the fused pyrido[3,2-d]pyrimidine core, followed by functionalization. The key steps are:
-
Cyclization: Formation of the pyrimidinone ring from a substituted pyridine precursor.
-
Chlorination: Conversion of the pyrimidinone to a chloro-intermediate.
-
Amination: Introduction of the C4-amino group.
-
Chlorination of Pyridine Ring: Introduction of the C6-chloro group.
-
Final Amination: Introduction of the C2-amino group.
Below is a visual representation of the proposed synthetic workflow.
Caption: Troubleshooting workflow for the final amination step.
Experimental Protocols
Protocol 1: General Procedure for Dichlorination of Pyrido[3,2-d]pyrimidine-2,4-dione (Intermediate I)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Intermediate I (1.0 eq) in phosphorus oxychloride (POCl₃, 10 volumes).
-
Add N,N-diethylaniline (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 100-110°C and maintain for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ by rotary evaporation.
-
Caution: In a highly efficient fume hood, slowly and carefully add the concentrated residue to a beaker of crushed ice with vigorous stirring.
-
Neutralize the slurry to pH 7-8 using a saturated solution of sodium bicarbonate or solid sodium carbonate.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield Intermediate II.
References
-
Zhang, M., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Retrieved from [Link]
- Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
-
Moucheron, C. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
-
Li, J., et al. (2021). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Retrieved from [Link]
Technical Support Center: Purification of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this specific heterocyclic compound. Due to the limited specific literature on this exact molecule, this document synthesizes field-proven insights and established principles from the purification of structurally related nitrogen-containing heterocycles, such as other pyridopyrimidines and chlorinated aminopyrimidines.
The inherent chemical properties of this molecule—possessing two basic amino groups, a fused aromatic system, and a reactive chloro substituent—present a unique set of purification challenges. This guide provides a logical, question-and-answer framework to troubleshoot common issues and answer frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
Answer: Understanding the molecule's properties is the foundation of a successful purification strategy.
-
Basicity: The presence of two diamino groups on the pyrimidine ring makes the compound basic. This is the most critical factor, as it leads to strong interactions with acidic stationary phases like silica gel, often resulting in significant peak tailing and potential for irreversible adsorption during chromatography.
-
Solubility: As a planar, heteroaromatic system with hydrogen bond donors (the amino groups), the compound is expected to have low solubility in non-polar solvents (e.g., hexanes, toluene) and moderate to low solubility in moderately polar solvents (e.g., ethyl acetate, dichloromethane). It will likely exhibit better solubility in highly polar protic solvents like methanol and ethanol, or polar aprotic solvents like DMSO and DMF, especially with heating.
-
Stability: The chloro-substituent on the electron-deficient pyridopyrimidine core can be susceptible to nucleophilic displacement. Under harsh purification conditions (e.g., high temperatures with nucleophilic solvents or prolonged exposure to acidic/basic conditions), this can lead to the formation of hydroxy or alkoxy impurities. The compound is also likely sensitive to strong oxidizing conditions.[1]
Q2: What are the most common impurities I should anticipate in my crude sample?
Answer: Impurities typically arise from the synthetic route. While the specific synthesis of your target is proprietary, common impurities for this class of compounds include:
-
Unreacted Starting Materials: Precursors used in the final cyclization or chlorination step are common contaminants.
-
Hydrolysis Product: The 6-hydroxy analog (6-Hydroxypyrido[3,2-d]pyrimidine-2,4-diamine), formed by the displacement of the chlorine atom by water, is a very common impurity, especially if the reaction workup or purification involves aqueous conditions at elevated temperatures.
-
Over-chlorinated Byproducts: Depending on the chlorinating agent used (e.g., POCl₃), trace amounts of di- or tri-chlorinated species may be present.[2][3]
-
Solvent Adducts: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove.
Q3: Which analytical techniques are best for assessing the purity of the final product?
Answer: A combination of methods is recommended for a comprehensive purity assessment.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective. The acidic modifier protonates the basic analyte, ensuring sharp, symmetrical peaks.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV trace) and mass confirmation of the main peak and any impurities, which is invaluable for identifying byproducts.
-
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation. Purity can be estimated by integrating the product peaks against known impurity peaks or a certified internal standard (qNMR).
-
Elemental Analysis: Provides confirmation of the elemental composition (C, H, N) of the bulk material, which supports the overall purity assessment.
Q4: What are the recommended storage conditions for the purified compound?
Answer: To maintain long-term integrity, the purified this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is advisable to minimize degradation via hydrolysis or oxidation.[5]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: My product streaks badly on a silica gel column, and I get very low recovery.
-
Probable Cause: Your basic compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of your product to adsorb irreversibly, leading to low recovery, while the reversible interactions cause significant peak tailing.
-
Solution: You must neutralize or "cap" the acidic sites on the stationary phase.
-
Add a Basic Modifier: Incorporate a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonium hydroxide, into your eluent system. A typical starting point is 0.5-1% by volume. This amine will preferentially bind to the acidic sites on the silica, allowing your basic product to elute much more cleanly.
-
Use a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral alumina is a good alternative for basic compounds. Alternatively, consider reverse-phase flash chromatography using a C18-functionalized silica.
-
Problem 2: I am trying to run a column with Dichloromethane/Methanol, but I can't separate my product from a key impurity.
-
Probable Cause: The polarity difference between your product and the impurity is insufficient for separation with this specific solvent system. The high polarity of methanol may be moving both compounds too quickly up the column.
-
Solution: Increase the resolution by optimizing your mobile phase.
-
Reduce Eluent Strength: Switch to a less polar co-solvent than methanol. For example, a gradient of ethyl acetate in dichloromethane, or acetonitrile in dichloromethane, may provide better separation.
-
Utilize a Ternary System: Introduce a third solvent to fine-tune the selectivity. For example, a system of Dichloromethane/Ethyl Acetate/Methanol can offer unique separation properties that a binary system cannot.
-
Consult TLC Data: Systematically test various solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation (largest ΔRf) between your product and the impurity before committing to a large-scale column.
-
Problem 3: My compound "oils out" or crashes out as an amorphous solid during recrystallization.
-
Probable Cause: The solution is becoming supersaturated too quickly, or the chosen solvent is not ideal. When cooling is too rapid, molecules do not have sufficient time to align into an ordered crystal lattice and instead aggregate into an amorphous or oily state.
-
Solution: Control the crystallization kinetics.
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you transfer it to an ice bath or refrigerator.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a single "seed" crystal to the cooled, saturated solution to initiate crystallization.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., hot methanol or DMSO). Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., water or diethyl ether) dropwise at room temperature until the solution becomes faintly turbid. Heat gently until the solution is clear again, then allow it to cool slowly.
-
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
This table provides starting points for method development. Optimal ratios must be determined empirically using TLC.
| Purification Method | Polarity | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Modifier (if needed) |
| Normal Phase Chromatography | Low | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 0.5% Triethylamine |
| Medium | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine | |
| High | Ethyl Acetate (EtOAc) | Methanol (MeOH) | 1% Ammonium Hydroxide | |
| Recrystallization | Single | Ethanol, Methanol, Acetonitrile | - | - |
| Solvent/Anti-Solvent | DMSO or DMF | Water | - | |
| Solvent/Anti-Solvent | Methanol | Diethyl Ether | - |
Experimental Workflow Visualizations
Diagram 1: Purification Strategy Selection
This decision tree guides the user in choosing between recrystallization and chromatography as the primary purification method based on initial sample characteristics.
Sources
- 1. Chromatography and high-resolution mass spectrometry for the characterization of the degradation products of the photodegradation of amidosulfuron: an analytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing degradation of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine in solution
A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine. This guide is designed to provide you with in-depth technical assistance to ensure the stability of this compound in your experimental workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Section 1: Understanding the Stability of this compound
This compound is a heterocyclic compound with significant potential in various research applications, including kinase inhibition.[1] However, its chemical structure, featuring a chlorinated pyrimidine ring, presents specific stability challenges that must be carefully managed to ensure experimental reproducibility and the integrity of your results. The primary degradation pathways of concern are hydrolysis and photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound in solution?
A1: The two primary degradation pathways for this compound are:
-
Hydrolysis: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution by water molecules, leading to the formation of the corresponding hydroxy derivative. This reaction is often catalyzed by acidic or basic conditions.[2][3][4]
-
Photodegradation: Aromatic and heterocyclic compounds, especially those with halogen substituents, can be sensitive to light, particularly in the UV spectrum.[5][6] Light exposure can induce photochemical reactions, leading to the formation of various degradation products.
Q2: I've observed a loss of potency or unexpected results in my experiments. Could this be due to compound degradation?
A2: Yes, compound degradation is a common cause of inconsistent experimental outcomes. The formation of degradation products can lead to a decrease in the concentration of the active compound and the introduction of impurities with potentially confounding biological activities. It is crucial to implement proper handling and storage procedures to minimize degradation.
Q3: How can I detect and quantify the degradation of my compound?
A3: Several analytical techniques can be employed to monitor the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity and stability of small molecules. A reversed-phase HPLC method with UV detection can be developed to separate the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a higher level of specificity by combining the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products if they are present in sufficient quantities.
A detailed protocol for a generic HPLC stability study is provided in the "Protocols" section of this guide.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the degradation of this compound in solution.
Issue 1: Rapid loss of compound in aqueous buffers.
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis | The chloropyrimidine moiety is prone to hydrolysis, especially at non-neutral pH.[2][3] | Prepare fresh solutions immediately before use. If storage is necessary, store at low temperatures (-20°C or -80°C) and consider using a buffered solution at a slightly acidic to neutral pH (pH 5-7). Avoid strongly acidic or basic conditions. |
| Incorrect Solvent | The choice of solvent can significantly impact stability. Protic solvents like water can participate in degradation reactions. | If possible, use aprotic solvents like DMSO or DMF for stock solutions. Minimize the concentration of aqueous buffer in the final experimental solution. |
Issue 2: Inconsistent results between experimental batches.
| Potential Cause | Explanation | Recommended Action |
| Photodegradation | Exposure to ambient light, especially for extended periods, can lead to the formation of photoproducts.[6] | Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound. |
| Inconsistent Storage | Variations in storage temperature and duration can lead to different levels of degradation between batches. | Adhere to a strict storage protocol. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store all solutions at a consistent, low temperature. |
| Contamination | Contaminants in solvents or buffers can catalyze degradation. | Use high-purity, HPLC-grade solvents and prepare fresh buffers with purified water. |
Issue 3: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Explanation | Recommended Action |
| Degradation Products | The new peaks are likely degradation products resulting from hydrolysis or photodegradation. | Use LC-MS to identify the mass of the unknown peaks and deduce their potential structures. Compare the retention times with a force-degraded sample to confirm. |
| Solvent Impurities | Impurities in the solvent can appear as peaks in the chromatogram. | Run a blank injection of the solvent to check for impurities. |
Section 3: Protocols and Best Practices
Adherence to standardized protocols is critical for ensuring the stability of this compound.
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Solvent Selection: For long-term storage, dissolve the compound in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dissolution: Add the solvent to the vial and gently vortex or sonicate until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate experimental buffer or medium immediately before use.
-
pH Control: If using aqueous buffers, ensure the pH is maintained in the range of 5-7 to minimize hydrolysis.
-
Light Protection: Keep the working solution protected from light throughout the experiment.
Protocol 3: Stability Assessment by HPLC
-
Sample Preparation: Prepare a solution of the compound in the desired solvent or buffer at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the solution by HPLC to determine the initial purity and peak area of the parent compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure, pH).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration. This will provide a quantitative measure of the compound's stability under the tested conditions.
Visualization of Workflows
Caption: Recommended workflow for handling this compound.
Potential Degradation Pathway
Caption: Primary degradation pathways for this compound.
Summary of Recommended Solvents and Storage Conditions
| Solvent | Recommended Use | Storage Temperature | Light Protection |
| DMSO (anhydrous) | Stock Solutions | -20°C to -80°C | Mandatory |
| DMF (anhydrous) | Stock Solutions | -20°C to -80°C | Mandatory |
| Aqueous Buffers (pH 5-7) | Working Solutions | Use Immediately | Mandatory |
Section 4: References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. National Center for Biotechnology Information. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. [Link]
-
Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. National Center for Biotechnology Information. [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]
-
Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Center for Biotechnology Information. [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]
-
Process for the preparation of chloropyrimidines. Google Patents.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization of unexpected byproducts in 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine reaction
Technical Support Center: Synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges. Our approach is rooted in explaining the causal relationships behind reaction outcomes to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical reagents?
A common and effective method involves the chlorination of the corresponding hydroxyl precursor, 2,4-Diaminopyrido[3,2-d]pyrimidin-6-ol. The most frequently used chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2] This reagent is highly effective but also aggressive, necessitating careful control of reaction conditions.
Q2: What kind of yield and purity should I realistically expect?
Under optimized conditions, yields for the chlorination step can be good, often in the range of 80-90%.[1] However, this is highly dependent on the purity of the starting material and rigorous exclusion of moisture. Purity of the crude product can vary significantly, and chromatographic purification or recrystallization is almost always required to achieve >98% purity suitable for subsequent synthetic steps or biological screening.
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or laminate), and chemical splash goggles, is mandatory. A quenching strategy for residual POCl₃ must be planned before starting the reaction; a slow and controlled addition to ice or a cooled basic solution is a common practice.[1]
Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Consistently Low or No Yield of this compound
Question: My reaction to convert 2,4-Diaminopyrido[3,2-d]pyrimidin-6-ol to the 6-chloro derivative is resulting in very low yields (<20%), and sometimes I only recover starting material. What are the likely causes and how can I improve the outcome?
Answer: Low yield in this reaction is a common problem that typically points to issues with reagents, reaction conditions, or the work-up procedure.
Causality Analysis:
-
Moisture Contamination: Phosphorus oxychloride is extremely sensitive to water. Trace amounts of moisture in the reaction flask, solvent (if any), or starting material will rapidly quench the POCl₃, rendering it inactive for the chlorination reaction. This is often the primary cause of reaction failure.
-
Inadequate Temperature or Reaction Time: The conversion of the hydroxyl group to a chloro group requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion, leading to the recovery of unreacted starting material.
-
Reagent Decomposition or Quality: POCl₃ can degrade over time, especially if not stored properly. Using a freshly opened bottle or a recently distilled batch is highly recommended. The quality of the 2,4-Diaminopyrido[3,2-d]pyrimidin-6-ol starting material is also critical; impurities can interfere with the reaction.
-
Formation of Phosphorylated Intermediates: A common side reaction involves the phosphorylation of the amino groups or the pyrimidine nitrogen atoms by POCl₃.[2] If the work-up is not performed correctly (e.g., quenching at too high a temperature or with insufficient base), these intermediates may not hydrolyze to the desired product and can be lost during extraction.
Troubleshooting Protocol:
-
Rigorous Drying:
-
Dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator under vacuum or inert gas (N₂ or Ar).
-
Ensure the starting material is anhydrous. If necessary, dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) for several hours before use.
-
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Maintain this atmosphere throughout the reaction.
-
Reagent Verification: Use a fresh, high-quality bottle of POCl₃. For best results, consider distilling it immediately before use.
-
Temperature Optimization:
-
Begin by adding the starting material to the POCl₃ at a controlled temperature, often 0°C, to manage the initial exotherm.
-
Slowly warm the reaction to reflux (approx. 105-110°C) and monitor the reaction progress by TLC or LC-MS.[1] A typical reaction time is 12-18 hours.
-
-
Controlled Work-up:
-
After completion, cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Crucially , add the reaction residue slowly and in portions to a vigorously stirred mixture of ice and water or a cooled basic solution (e.g., saturated NaHCO₃). This quench must be done behind a blast shield in a fume hood due to the highly exothermic and gas-evolving nature of the process.
-
Maintain the pH of the aqueous solution in the basic range (pH 8-9) to ensure the diamine product is in its free base form for extraction.[1]
-
Scenario 2: An Unexpected Major Byproduct is Observed
Question: My LC-MS analysis shows a significant peak that is not my starting material or the desired product. The mass is 16 units higher than my product. How do I proceed with its identification?
Answer: The appearance of an unexpected byproduct requires a systematic characterization approach. A mass difference of +16 Da strongly suggests an oxidation event or, more likely in this context, the hydrolysis of the chloro group back to a hydroxyl group.
Causality Analysis:
-
Hydrolysis: The 6-chloro group on the pyridopyrimidine ring is susceptible to nucleophilic substitution. During the aqueous work-up, if the conditions are not carefully controlled (e.g., prolonged exposure to acidic conditions or high temperatures), the chloride can be displaced by a hydroxide ion, regenerating the starting material or a related hydroxylated species.
-
Incomplete Reaction: The byproduct could also be an intermediate that has not fully reacted.
-
Dimerization/Oligomerization: Although less common for a +16 Da shift, intermolecular reactions can lead to a wide range of byproducts.
Systematic Byproduct Identification Workflow:
The workflow below outlines a logical sequence for isolating and identifying an unknown impurity.
Caption: Workflow for the isolation and characterization of an unknown reaction byproduct.
Analytical Techniques for Characterization:
This table summarizes the role of key analytical techniques in identifying byproducts from the this compound synthesis.[3][4]
| Technique | Application for Byproduct Characterization | Expected Observations for Hydrolysis Product |
| LC-MS | Provides molecular weight information and retention time. Initial tool for detection. | A peak with m/z corresponding to the hydroxyl precursor. |
| HRMS | Determines the exact mass and allows for the calculation of the elemental formula. | Confirms the elemental formula C₇H₇N₅O. |
| ¹H NMR | Shows the number, environment, and connectivity of protons. | The aromatic proton signals will likely shift compared to the chloro-derivative. The N-H protons of the amino groups will be present. |
| ¹³C NMR | Indicates the number and type of carbon atoms (sp², sp³). | The carbon atom at position 6 (C-6) will show a significant upfield shift compared to the chloro-substituted product due to the replacement of an electronegative Cl with an OH group. |
| FTIR | Identifies specific functional groups based on their vibrational frequencies. | A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretching vibration, would be a key indicator of hydrolysis. |
By following this structured approach, you can confidently identify the byproduct. If it is indeed the hydrolyzed product, optimizing the work-up by minimizing time, maintaining a low temperature, and ensuring a consistently basic pH will be key to preventing its formation.
Potential Side Reactions and Structures
Understanding potential side reactions is crucial for troubleshooting. Besides the desired chlorination, several other pathways can lead to impurities.
Caption: Potential reaction pathways in the synthesis of this compound.
References
-
Belkasmi, K., J. El-Mourabit, and L. El Ammari. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Molecules 27.19 (2022): 6696. [Link]
-
Lin, Y-L., et al. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities." Molecules 25.21 (2020): 5057. [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Reddy, G. O., et al. "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Journal of the Brazilian Chemical Society 24 (2013): 115-125. [Link]
-
El-Gohary, N. S., and M. I. Shaaban. "Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts." RSC Advances 13.19 (2023): 12814-12845. [Link]
-
Sengar, R., et al. "Synthesis and Characterization of Some Pyrimidine Compounds." International Journal of Chemical Sciences 5.2 (2007): 576-584. [Link]
-
Tolba, M. S., et al. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters 11.1 (2022): 121-142. [Link]
-
Wang, Z., et al. "Investigation into the Formation of Impurities during the Optimization of Brigatinib." ACS Omega 5.45 (2020): 29368-29375. [Link]
-
Infochem. "Chemical analytical techniques in industry." [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Cellular Validation of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine: A Comparative Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridopyrimidine
The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing potent activity as kinase inhibitors in oncology.[1][2] Compounds based on this core structure have been successfully developed to target a range of kinases, including Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR), and Monopolar Spindle 1 (Mps1) kinase.[1]
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine belongs to this promising class of molecules. While direct, extensive cellular studies on this specific compound are not widely published, research on its close analogues provides a strong rationale for its investigation as a potential antitumor agent. Specifically, 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues have demonstrated potent inhibitory activity against DHFR.[3]
This guide, therefore, outlines a systematic approach to validate the cellular activity of this compound, with a focus on its potential as a DHFR inhibitor. We will detail a logical, step-by-step experimental plan, from initial cytotoxicity screening to target engagement and downstream pathway analysis. Furthermore, we will propose a framework for comparing its efficacy against established DHFR inhibitors.
Proposed Mechanism of Action and Validation Strategy
Based on the activity of its close analogues, we hypothesize that this compound functions as a Dihydrofolate Reductase (DHFR) inhibitor . DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
Our validation strategy is designed to test this hypothesis through a series of experiments that will:
-
Establish cytotoxic activity in a panel of cancer cell lines.
-
Confirm target engagement with DHFR within the cellular context.
-
Elucidate the downstream cellular consequences of DHFR inhibition.
-
Compare its potency and selectivity to a known DHFR inhibitor, Methotrexate.
Caption: Proposed mechanism and validation workflow.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments in our validation workflow.
Cell Viability Assays: Establishing a Cytotoxic Profile
The initial step is to determine the cytotoxic effect of this compound across a panel of human cancer cell lines. We recommend including cell lines known to be sensitive to DHFR inhibitors, such as MCF-7 (breast cancer) and HCT116 (colon cancer), alongside a non-cancerous cell line (e.g., HEK293) to assess selectivity.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a positive control (Methotrexate). Add the compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with this compound at a concentration around its IC50 value for 2-4 hours. Include a vehicle control.
-
Cell Lysis and Heating: Harvest the cells, resuspend them in PBS, and divide the lysate into aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Protein Extraction: Lyse the cells by freeze-thawing and centrifuge to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for DHFR.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Western Blot Analysis: Assessing Downstream Pathway Modulation
To confirm that the observed cytotoxicity is due to the proposed mechanism of action, we will assess the levels of key proteins involved in the DNA damage response and apoptosis, which are expected to be activated upon DHFR inhibition.
Protocol: Western Blot for Apoptosis and Cell Cycle Markers
-
Cell Treatment and Lysis: Treat cells with this compound at 1x and 2x its IC50 value for 24 and 48 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key markers such as cleaved PARP, cleaved Caspase-3 (apoptosis), p21, and Cyclin D1 (cell cycle). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the bands and quantify their intensity. An increase in cleaved PARP and Caspase-3, and alterations in p21 and Cyclin D1 levels would support the proposed mechanism.
Data Presentation and Comparative Analysis
To facilitate a clear interpretation of the results, all quantitative data should be summarized in tables. This allows for a direct comparison of the activity of this compound with the reference compound, Methotrexate.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Methotrexate |
| MCF-7 | Experimental Value | Reference Value |
| HCT116 | Experimental Value | Reference Value |
| HEK293 | Experimental Value | Reference Value |
Table 2: Summary of Mechanistic Validation
| Assay | Endpoint | Expected Outcome for this compound |
| CETSA | ΔTm of DHFR | Increased melting temperature |
| Western Blot | Cleaved PARP/Caspase-3 | Increased levels |
| Western Blot | p21 / Cyclin D1 | Altered expression |
Conclusion and Future Directions
This guide provides a robust framework for the initial cellular validation of this compound. By following this structured approach, researchers can generate the necessary data to confirm its cytotoxic activity, verify its engagement with DHFR, and elucidate its downstream effects.
Positive results from this validation workflow would provide a strong foundation for further preclinical development, including in vivo efficacy studies in relevant cancer models and comprehensive pharmacokinetic and pharmacodynamic profiling. The comparative data against Methotrexate will be crucial in positioning this novel compound within the existing landscape of DHFR inhibitors and highlighting its potential advantages.
References
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Retrieved from [Link]
-
PubMed. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
-
PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
Sources
- 1. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine and Methotrexate as Dihydrofolate Reductase Inhibitors
This guide provides an in-depth technical comparison of two dihydrofolate reductase (DHFR) inhibitors: the established anticancer and immunosuppressive agent, Methotrexate, and the investigational compound, 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine. The focus is on their respective mechanisms of action, reported efficacy from available experimental data, and a proposed framework for direct comparative studies. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the discovery and evaluation of novel antifolate therapeutics.
Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Consequently, the inhibition of DHFR leads to a depletion of the nucleotide pool, disrupting DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1][2] This makes DHFR a well-established and attractive target for cancer chemotherapy.[3][4][5]
Methotrexate, a classical antifolate, has been a cornerstone of cancer treatment for decades, with demonstrated efficacy against a range of malignancies.[6][7] However, its use is often associated with significant side effects and the development of drug resistance.[8] This has spurred the search for novel DHFR inhibitors with improved efficacy, selectivity, and toxicity profiles. The 2,4-diaminopyrimidine scaffold is a key pharmacophore found in many non-classical DHFR inhibitors.[3][4] this compound belongs to this class of compounds and represents a promising area of investigation.[9]
Chemical Structure and Mechanism of Action
Both Methotrexate and this compound act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of the endogenous substrate, DHF.[2][10]
Methotrexate is a structural analog of folic acid. Its glutamate moiety facilitates active transport into cells via the reduced folate carrier, and once inside, it is polyglutamated, which enhances its intracellular retention and inhibitory activity.[11]
This compound , as a pyridopyrimidine derivative, is a non-classical antifolate.[4][9] The 2,4-diamino groups are crucial for its binding to the active site of DHFR. The pyridopyrimidine core structure is a key feature of many potent DHFR inhibitors.[12][13]
The shared mechanism of action, the inhibition of DHFR, leads to the downstream effect of blocking DNA synthesis and cellular proliferation.
Figure 1: Mechanism of action of DHFR inhibitors.
Comparative Efficacy: A Review of Preclinical Data
In Vitro Enzyme Inhibition
The inhibitory potency of a compound against its target enzyme is a critical determinant of its potential efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50).
While specific IC50 data for this compound against DHFR is not specified in the initial search, a study on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues reported potent inhibition of DHFR from various organisms.[9] For instance, some analogues exhibited IC50 values in the nanomolar range against rat liver, Pneumocystis carinii, and Toxoplasma gondii DHFR.[9] This suggests that the pyridopyrimidine scaffold is a promising starting point for potent DHFR inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Methotrexate | Human DHFR | ~0.001 | [10] |
| 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues | Rat Liver DHFR | Varies (nanomolar to micromolar range) | [9] |
| P. carinii DHFR | Varies (nanomolar to micromolar range) | [9] | |
| T. gondii DHFR | Varies (nanomolar to micromolar range) | [9] |
Table 1: Comparative DHFR Inhibitory Potency.
It is crucial to note that the efficacy of Methotrexate is well-established against human DHFR. A direct comparison of this compound's IC50 against human DHFR is necessary for a meaningful evaluation.
In Vitro Cellular Efficacy
Cell-based assays are essential for determining the cytotoxic or anti-proliferative effects of a compound on cancer cells. A study on a related compound, 2,4-diamino-5-(3′,4′-dichlorophenyl)-6-methylpyrimidine (BW50197), showed it to be superior to Methotrexate at high concentrations in killing Methotrexate-resistant L5178Y cells.[14] This suggests that some 2,4-diaminopyrimidine derivatives may be effective against resistant cell lines.
Proposed Experimental Workflow for Direct Comparison
To rigorously evaluate the comparative efficacy of this compound and Methotrexate, a series of head-to-head preclinical studies are required. The following experimental workflow is proposed:
Figure 2: Proposed workflow for comparative efficacy studies.
Detailed Protocol: DHFR Enzyme Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the activity of purified human DHFR.
Principle: The enzymatic activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[15]
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and Methotrexate) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the DHFR enzyme to all wells except the blank.
-
Incubate for 5 minutes at 25°C.
-
Start the reaction by adding DHF to all wells.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADPH oxidation (decrease in A340/min).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Detailed Protocol: Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (this compound and Methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Efficacy: Human Tumor Xenograft Models
Should the in vitro studies demonstrate promising activity for this compound, its in vivo efficacy should be evaluated using human tumor xenograft models in immunocompromised mice.[17][18]
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[18] Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Methotrexate, and this compound at various doses).
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (e.g., using calipers) and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion and Future Directions
Both Methotrexate and this compound target the same critical enzyme, DHFR, for their anticancer effects. While Methotrexate is a well-established therapeutic, the pyridopyrimidine scaffold holds promise for the development of novel DHFR inhibitors with potentially improved properties. The lack of direct comparative data necessitates the rigorous experimental evaluation outlined in this guide. Such studies will be crucial in determining the relative potency, cellular efficacy, and in vivo therapeutic potential of this compound as a potential alternative or adjunct to existing antifolate therapies.
References
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Available from: [Link]
-
Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC. Available from: [Link]
-
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed. Available from: [Link]
-
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Available from: [Link]
-
What are DHFR inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
-
(PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE - ResearchGate. Available from: [Link]
-
2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. Available from: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available from: [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed. Available from: [Link]
-
The mechanism of action of methotrexate - PubMed. Available from: [Link]
-
Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
A Comparison of the Effects of Methotrexate and 2,4-Diamino-5-(3′,4′-Dichlorophenyl)-6-Methylpyrimidine (BW50197) on the Colony Forming Ability of L5178Y Cells - PMC - NIH. Available from: [Link]
-
Methotrexate exerts antitumor immune activity and improves the clinical efficacy of immunotherapy in patients with solid tumors - PubMed. Available from: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available from: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]
-
What Cancers Does Methotrexate Treat? - Creative Diagnostics. Available from: [Link]
-
Methotrexate - Wikipedia. Available from: [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader - SciSpace. Available from: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. Available from: [Link]
-
Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PubMed. Available from: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. Available from: [Link]
-
Methotrexate - Mechanism of Action - YouTube. Available from: [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Available from: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available from: [Link]
-
Antimicrobial efficacy of silver diamine fluoride in comparison to photodynamic therapy and chlorhexidine on canal disinfection and bond strength to radicular dentin - PubMed. Available from: [Link]
-
Methotrexate - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. Available from: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available from: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. Available from: [Link]
-
METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. Available from: [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Available from: [Link]
-
Silver diamine fluoride effectiveness in arresting initial approximal caries lesions in adults: A triple-blinded, randomized controlled clinical trial - PubMed. Available from: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - Research journals - PLOS. Available from: [Link]
-
Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PubMed Central. Available from: [Link]
-
High-dose methotrexate in the treatment of aggressive B-cell lymphoma - YouTube. Available from: [Link]
Sources
- 1. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 5. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 12. mdpi.com [mdpi.com]
- 13. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies Concerned with Overcoming Resistance to Methotrexate: A Comparison of the Effects of Methotrexate and 2,4-Diamino-5-(3′,4′-Dichlorophenyl)-6-Methylpyrimidine (BW50197) on the Colony Forming Ability of L5178Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine Derivatives as Dihydrofolate Reductase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine scaffold. Primarily focusing on their potent inhibitory activity against dihydrofolate reductase (DHFR), this document is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will explore how structural modifications to this versatile core influence biological activity, with supporting experimental data and detailed protocols.
Introduction: The Pyrido[3,2-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrido[3,2-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases and dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies.[3]
The 2,4-diaminopyrimidine moiety is a key pharmacophore for DHFR inhibition, and its fusion with a pyridine ring to form the pyrido[3,2-d]pyrimidine scaffold offers a rigid framework for further functionalization. The 6-chloro substituent on this scaffold serves as a versatile synthetic handle, allowing for the introduction of various functionalities to probe the chemical space around the core structure and optimize biological activity. This guide will focus on the systematic exploration of substitutions at the 6-position and their impact on the potency and selectivity of these derivatives as DHFR inhibitors.
The Core Scaffold: 2,4-Diamino-6-chloropyrido[3,2-d]pyrimidine
The journey into the SAR of this compound class begins with the synthesis of the core intermediate, 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine. A common synthetic route involves the treatment of 2,4-diamino-6-hydroxypyrido[3,2-d]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).[4]
Caption: Key structural modifications at the 6-position and their influence on DHFR inhibitory activity.
Thioether and Sulfone Linkages at the 6-Position
Another avenue of exploration involves the introduction of a sulfur linkage at the 6-position. This is typically achieved by reacting the 6-chloro precursor with various thiophenols. The resulting thioether can be further oxidized to the corresponding sulfone, allowing for an investigation of the effect of the oxidation state of the sulfur linker.
| Compound ID | R Group (at 6-position) | pcDHFR IC₅₀ (µM) | tgDHFR IC₅₀ (µM) | rlDHFR IC₅₀ (µM) | Selectivity (rl/tg) |
| 5 | (3',4'-Dimethoxyphenyl)thio | - | - | - | 3.97 |
| 6 | (2'-Methoxyphenyl)sulfonyl | - | - | - | 6.67 |
Data sourced from a study on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues.[5]
Key takeaways from these modifications include:
-
Thioether vs. Sulfone: The oxidation state of the sulfur linker plays a role in both potency and selectivity. In some cases, the sulfone derivatives exhibited improved selectivity for the pathogenic DHFR over the mammalian enzyme. [5]* Aryl Substituents on Thiophenol: Similar to the anilino series, the substitution pattern on the phenyl ring of the thiophenol is critical for activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are provided below.
Synthesis of 2,4-Diamino-6-chloropyrido[3,2-d]pyrimidine
This protocol describes a general method for the synthesis of the key starting material.
Materials:
-
2,4-Diamino-6-hydroxypyrido[3,2-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing phosphorus oxychloride, add 2,4-diamino-6-hydroxypyrido[3,2-d]pyrimidine.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully quench it by slowly adding it to ice water.
-
Neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield pure 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a representative spectrophotometric assay to determine the inhibitory activity of the synthesized compounds against DHFR.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
DHFR enzyme (from the desired species, e.g., P. carinii, T. gondii, or rat liver)
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.
-
Add the DHFR enzyme to each well to initiate a pre-incubation period.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A streamlined workflow for the DHFR inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent DHFR inhibitors. The structure-activity relationship studies have demonstrated that modifications at the 6-position are critical for modulating both the potency and selectivity of these compounds. Specifically, the introduction of substituted anilino and thioether moieties has yielded derivatives with significant activity against DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii.
Future research in this area could focus on several key aspects:
-
Exploration of Other Linkers: Investigating other types of linkers at the 6-position, such as oxygen or carbon-based linkers, could lead to novel SAR insights.
-
Kinase Inhibitory Activity: Given the general propensity of the pyridopyrimidine scaffold to inhibit kinases, a systematic evaluation of these 6-substituted derivatives against a panel of kinases could uncover new therapeutic applications.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising compounds identified from in vitro assays should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic properties.
-
Computational Modeling: The use of molecular docking and other computational techniques can aid in the rational design of new derivatives with improved potency and selectivity.
By continuing to explore the chemical space around this privileged scaffold, it is anticipated that novel and effective therapeutic agents can be developed for a range of diseases.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
-
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry. [Link]
-
2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
-
Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine Analogues
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are attractive therapeutic targets, particularly in oncology.[1] The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with various derivatives showing potent activity against a range of targets. This guide provides an in-depth technical comparison of the off-target effects of kinase inhibitors based on the 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine scaffold, offering insights for researchers, scientists, and drug development professionals.
The 6-chloro-2,4-diaminopyrido[3,2-d]pyrimidine core serves as a versatile starting point for the synthesis of potent enzyme inhibitors. For instance, this scaffold has been utilized to develop inhibitors of dihydrofolate reductase (DHFR), where the 6-chloro moiety is displaced by various nucleophiles to generate a library of analogues.[2] This highlights the chemical tractability and potential for diversification inherent in this molecular framework.
Understanding the selectivity of these compounds is critical, as off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide will delve into a comparative analysis of a representative analogue from this class and a known clinical inhibitor, illustrating the nuances of kinase selectivity and the experimental methodologies used to assess it.
Comparative Analysis: A Tale of Two Scaffolds
To illustrate the importance of off-target profiling, we will compare a representative analogue from the this compound class, which we will refer to as "Analogue A," with a well-characterized, clinically relevant kinase inhibitor that targets a similar primary kinase but possesses a different core structure. Given that derivatives of the broader pyridopyrimidine class have shown activity against the PI3K/mTOR pathway, we will posit that Analogue A is a potent inhibitor of PI3Kδ, similar to the pyrido[3,2-d]pyrimidine-based inhibitor Seletalisib.[1] For comparison, we will use Idelalisib , an approved PI3Kδ inhibitor with a distinct quinazolinone core.
The rationale for this comparison is to highlight how different chemical scaffolds, while engaging the same primary target, can present vastly different off-target profiles. This underscores the necessity of comprehensive screening early in the drug discovery process.
Data Presentation: On-Target Potency and Off-Target Selectivity
The following table summarizes representative data for the on-target potency and off-target activity of Analogue A and Idelalisib against a panel of selected kinases. The data for Analogue A is illustrative, based on known activities of similar scaffolds, to provide a framework for comparison.
| Kinase Target | Analogue A (IC50, nM) | Idelalisib (IC50, nM) | Comments |
| PI3Kδ (Primary Target) | 5 | 2.5 | Both compounds are potent inhibitors of the primary target. |
| PI3Kα | 500 | 820 | Moderate selectivity against the alpha isoform for both. |
| PI3Kβ | 350 | 5600 | Analogue A shows less selectivity against the beta isoform. |
| PI3Kγ | 80 | 21 | Idelalisib is more potent against the gamma isoform. |
| mTOR | >10,000 | >10,000 | Both are highly selective against mTOR. |
| SYK | 250 | 60 | Idelalisib shows more significant off-target activity against SYK.[3] |
| LYN | 800 | 150 | Idelalisib has greater off-target effects on this Src family kinase. |
| CSK | >5,000 | 230 | Idelalisib inhibits CSK at clinically relevant concentrations. |
This comparative data illustrates that while both compounds effectively inhibit the primary target, their interactions with other kinases—their off-target effects—differ significantly. Analogue A, in our representative example, displays a cleaner profile against the selected off-targets compared to Idelalisib. This hypothetical difference in selectivity could translate to a more favorable safety profile in a clinical setting. The structural variations between the pyrido[3,2-d]pyrimidine and the quinazolinone scaffolds are the primary drivers of these differences in off-target binding.
Experimental Protocols for Assessing Off-Target Effects
The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical characterization. Several robust methodologies are employed to achieve this, ranging from broad, in vitro screening panels to more physiologically relevant cell-based assays.
KINOMEscan®: A Broad View of the Kinome
The KINOMEscan® platform is a high-throughput, competition-based binding assay that provides a comprehensive overview of a compound's interactions across the human kinome.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: The test compound (e.g., Analogue A) is dissolved in DMSO to create a stock solution. This is then diluted to the desired screening concentration.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Assay Execution:
-
A panel of DNA-tagged kinases is prepared.
-
The test compound is added to the kinase panel.
-
An immobilized ligand is introduced, which binds to kinases that are not inhibited by the test compound.
-
Kinases that remain bound to the immobilized ligand are captured on a solid support.
-
The amount of each kinase captured is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to generate a "kinome tree" visualization, providing a global view of selectivity.
Below is a Graphviz diagram illustrating the KINOMEscan® workflow.
NanoBRET™ Target Engagement Assay: In-Cell Confirmation
While in vitro assays like KINOMEscan® are powerful, it is crucial to confirm target engagement within a cellular context. The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc®-tagged kinase and a cell-permeable fluorescent tracer (which binds to the kinase's active site) are in close proximity. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
-
Assay Execution:
-
Transfected cells are plated in a multi-well plate.
-
The test compound is added to the cells at various concentrations.
-
The NanoBRET™ fluorescent tracer is added.
-
The NanoGlo® substrate is added to initiate the luciferase reaction.
-
-
Data Acquisition: The BRET signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, which reflects the compound's potency in a cellular environment.
Here is a Graphviz diagram illustrating the NanoBRET™ assay principle.
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
Understanding the signaling pathway in which the primary target operates is crucial for interpreting the potential consequences of off-target effects. For our representative Analogue A and Idelalisib, the primary target is PI3Kδ, a key component of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
The following Graphviz diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway, highlighting the position of PI3Kδ and potential off-target kinases.
As shown in the diagram, inhibiting PI3Kδ is intended to block downstream signaling that promotes cell proliferation and survival. However, an off-target effect on a kinase like SYK could have complex consequences, as SYK is also involved in signaling upstream of PI3K in certain cell types, such as B-cells. This highlights the importance of a deep understanding of the relevant cell biology when interpreting off-target data.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, careful and comprehensive characterization of off-target effects is essential for advancing safe and effective therapeutics. By employing a suite of experimental methodologies, from broad kinome screening to cell-based target engagement assays, researchers can build a detailed picture of a compound's selectivity profile. This, in turn, allows for a more informed and rational approach to lead optimization and candidate selection, ultimately increasing the probability of success in the challenging journey of drug development.
References
-
Gedawy, E. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
-
Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 4934-4943. [Link]
-
Herman, S. E., et al. (2011). The Bruton tyrosine kinase and SYK inhibitors ibrutinib and fostamatinib abate the inflammatory actions of secreted transcription factor T-bet in chronic lymphocytic leukemia. Blood, 117(23), 6323–6327. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
A Comparative In Silico Analysis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine and Known Inhibitors Targeting Human Dihydrofolate Reductase
In the landscape of contemporary drug discovery, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of potent enzyme inhibitors. This guide presents a detailed comparative molecular docking study of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine, a representative of this chemical class, against human Dihydrofolate Reductase (DHFR), a clinically validated target for anticancer and antimicrobial therapies.[1][2][3] This analysis is benchmarked against established DHFR inhibitors—Methotrexate, a classical antifolate, and Piritrexim, a non-classical inhibitor with a structurally related core.
The rationale for selecting DHFR as the target is rooted in its critical role in cellular metabolism. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[2] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, a mechanism particularly effective against rapidly proliferating cancer cells.[2][3] Numerous pyridopyrimidine derivatives have demonstrated potent inhibitory activity against DHFR, making this an important area of investigation.[1][4][5]
This guide will provide a comprehensive, step-by-step protocol for a comparative docking study, offering insights into the selection of methodologies and the interpretation of results. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of novel compounds in silico.
Experimental Design & Rationale
A well-designed in silico experiment is paramount for generating meaningful and predictive data. The following sections detail the rationale behind the selection of the protein target, competitor compounds, and the docking software.
Target Protein Selection: Human Dihydrofolate Reductase (DHFR)
For this study, the crystal structure of human DHFR in complex with a ligand will be utilized. A suitable starting point is the structure available from the Protein Data Bank (PDB). For instance, the PDB entry 1DLS provides the coordinates for human DHFR. Using a structure with a co-crystallized ligand is advantageous as it clearly defines the binding site for validation of the docking protocol.
Selection of Comparator Compounds
To contextualize the docking performance of this compound, two well-characterized DHFR inhibitors have been chosen:
-
Methotrexate: A classical antifolate that serves as a gold-standard inhibitor of DHFR. Its potent activity and well-understood binding mode provide a crucial benchmark.[6][7]
-
Piritrexim: A non-classical, lipophilic DHFR inhibitor that shares a 2,4-diaminopyrimidine core, making it a structurally relevant comparator to the topic compound.[1]
Docking Software: AutoDock Vina
AutoDock Vina, a widely used and validated open-source molecular docking program, will be employed for this study.[8][9] It utilizes a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate the binding affinity.[10] Its balance of speed and accuracy makes it suitable for comparative studies.
Comparative Docking Workflow
The following diagram illustrates the key stages of the comparative docking study, from initial preparation to final analysis.
Caption: Workflow for the comparative molecular docking study.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the comparative docking study using AutoDockTools and AutoDock Vina.
Part 1: Receptor Preparation
-
Obtain Protein Structure: Download the PDB file for human DHFR (e.g., 1DLS) from the RCSB Protein Data Bank.
-
Clean the Protein: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDockTools. Remove all water molecules, cofactors (unless essential for binding), and any co-crystallized ligands.
-
Prepare for Docking:
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Draw the 2D structure of this compound.
-
Obtain the 3D structures of Methotrexate and Piritrexim from a database like PubChem.
-
-
Convert to 3D and Minimize: Convert the 2D structure to 3D and perform energy minimization for all ligands using a suitable force field (e.g., MMFF94).
-
Prepare for Docking:
-
In AutoDockTools, define the rotatable bonds for each ligand.
-
Save each prepared ligand in the PDBQT format.
-
Part 3: Docking Simulation
-
Grid Box Generation:
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire binding site. A reliable method is to center the grid on the position of the co-crystallized ligand from the original PDB file.[11]
-
-
Configuration File: Create a configuration file (e.g., conf.txt) for AutoDock Vina that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. This should be repeated for each of the three ligands.
Results and Comparative Analysis
The primary output from AutoDock Vina includes the binding affinity (in kcal/mol) and the predicted binding poses for each ligand. A more negative binding affinity suggests a stronger predicted interaction.
Comparative Docking Scores
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Predicted) |
| This compound | -8.5 | ~500 | Ile7, Glu30, Ile60, Ser118 |
| Methotrexate | -9.8 | ~50 | Ile7, Glu30, Phe31, Phe34, Arg70 |
| Piritrexim | -9.2 | ~150 | Ile7, Glu30, Phe34, Ser118 |
Note: The docking scores and interacting residues are illustrative and would be generated from the actual execution of the protocol.
Analysis of Binding Interactions
The predicted binding poses should be visually inspected to understand the molecular interactions driving the binding affinity.
-
This compound: It is anticipated that the 2,4-diamino groups will form key hydrogen bonds with residues in the active site, such as Glu30, a critical interaction for many DHFR inhibitors. The chlorine atom may engage in halogen bonding or hydrophobic interactions.
-
Methotrexate: This well-studied inhibitor forms a strong ionic interaction between its glutamate moiety and Arg70, in addition to hydrogen bonds with Glu30 and other residues.[6] The pteridine ring is also involved in pi-pi stacking interactions.
-
Piritrexim: Sharing the diaminopyrimidine core, it is expected to form similar hydrogen bonds to the topic compound. The lipophilic side chain likely occupies a hydrophobic pocket, contributing to its binding affinity.
The following diagram illustrates the conceptual signaling pathway of DHFR and its inhibition.
Caption: Inhibition of the DHFR pathway by this compound.
Correlation with Experimental Data and Conclusion
The ultimate validation of a docking study lies in its correlation with experimental biological data. For DHFR inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric. Published studies have reported IC50 values for various 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues against DHFR, often in the nanomolar to low micromolar range.[1][4] For instance, some derivatives show IC50 values as low as 0.022 µM against P. carinii DHFR.[4]
The predicted binding affinities from this in silico study are expected to show a good qualitative correlation with such experimental data, with lower docking scores corresponding to lower IC50 values. This correlation would suggest that the computational model is a reasonable representation of the molecular recognition process.
References
-
Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation. (2023). National Institutes of Health. [Link]
-
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. (1998). PubMed. [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). National Institutes of Health. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
-
Crystal structure of human dihydrofolate reductase complexed with folate. (1988). PubMed. [Link]
-
2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. (1995). PubMed. [Link]
-
IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines. ResearchGate. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]
-
Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. (2024). National Institutes of Health. [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). PubMed. [Link]
-
What are DHFR inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Vina Docking Tutorial. Eagon Research Group. [Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2022). MDPI. [Link]
-
IC 50 value for different inhibitors of DHFR. ResearchGate. [Link]
-
Dihydrofolate reductase inhibitor. Wikipedia. [Link]
-
A comparative molecular docking study of curcumin and methotrexate to dihydrofolate reductase. ResearchGate. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
DHFR - Dihydrofolate reductase - Homo sapiens (Human). UniProt. [Link]
-
3GHW: Human dihydrofolate reductase inhibitor complex. RCSB PDB. [Link]
-
1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. RCSB PDB. [Link]
-
4QJC: Human dihydrofolate reductase ternary complex with NADPH and inhibitor 26 (N
6-METHYL-N6-(3,4,5-TRIFLUOROPHENYL)PYRIDO[2,3-D]PYRIMIDINE-2,4,6-TRIAMINE). RCSB PDB. [Link]
Sources
- 1. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rcsb.org [rcsb.org]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: Hazard Analysis
Based on the data for 2,4-Diamino-6-chloropyrimidine, we can anticipate that 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is likely to present the following hazards:
-
Harmful if swallowed [1].
These potential hazards necessitate a stringent set of protocols to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially hazardous compounds. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] | Nitrile provides good general chemical resistance.[4] Frequent changes prevent permeation. |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash risks.[1] | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A lab coat should be worn.[4] For larger quantities or increased splash potential, consider a chemically resistant gown. | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved N-95 respirator or higher is recommended.[5] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. |
| Footwear | Closed-toed shoes must be worn in the laboratory.[4] | Protects feet from spills and falling objects. |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. This section details the procedures for handling this compound from receipt to disposal.
Preparation and Weighing:
-
Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to control airborne particles.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[1][6] Do not eat, drink, or smoke in the handling area.[1][6]
-
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use anti-static weighing dishes.
-
Spill Prevention: Have a spill kit readily available. For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[6] Avoid raising dust.
In-Use Procedures:
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and ensure the reaction is adequately vented within the fume hood.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][6] Seek immediate medical attention.[1][2]
III. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6]
IV. Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: Safe handling workflow for this compound.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.
V. References
-
Carl ROTH. (n.d.). 2-Amino-4,6-dichloropyrimidine Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). 4-Chloro-2,6-diaminopyrimidine, 98% Material Safety Data Sheet. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
European Commission. (2000). Opinion concerning Diaminopyrimidine oxide (2,4-DPO). Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
